molecular formula C66H80N10O20 B15614855 Psma-IN-1

Psma-IN-1

Cat. No.: B15614855
M. Wt: 1333.4 g/mol
InChI Key: KGEQRMCBMXNTSQ-JWZHHCSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psma-IN-1 is a useful research compound. Its molecular formula is C66H80N10O20 and its molecular weight is 1333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H80N10O20

Molecular Weight

1333.4 g/mol

IUPAC Name

(4E)-4-[[1-[6-[[(5S)-5-carboxy-5-[[(1S)-1-carboxy-2-[(2-hydroxy-3,4-dioxocyclobuten-1-yl)amino]ethyl]carbamoylamino]pentyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]methylidene]-2-[(Z)-[1-[6-[[(5S)-5-carboxy-5-[[(1S)-1-carboxy-2-[(2-hydroxy-3,4-dioxocyclobuten-1-yl)amino]ethyl]carbamoylamino]pentyl]amino]-6-oxohexyl]-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate

InChI

InChI=1S/C66H80N10O20/c1-65(2)37-19-9-11-23-43(37)75(29-17-5-7-25-47(77)67-27-15-13-21-39(59(87)88)71-63(95)73-41(61(91)92)33-69-49-53(81)57(85)54(49)82)45(65)31-35-51(79)36(52(35)80)32-46-66(3,4)38-20-10-12-24-44(38)76(46)30-18-6-8-26-48(78)68-28-16-14-22-40(60(89)90)72-64(96)74-42(62(93)94)34-70-50-55(83)58(86)56(50)84/h9-12,19-20,23-24,31-32,39-42H,5-8,13-18,21-22,25-30,33-34H2,1-4H3,(H14,67,68,69,70,71,72,73,74,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96)/b45-31-/t39-,40-,41-,42-/m0/s1

InChI Key

KGEQRMCBMXNTSQ-JWZHHCSBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to Prostate-Specific Membrane Antigen (PSMA), a key target in the diagnosis and treatment of prostate cancer. Due to the limited publicly available data for a compound specifically designated "Psma-IN-1," this document focuses on well-characterized, high-affinity PSMA inhibitors to provide a representative understanding of the field. The principles, protocols, and pathways described herein are broadly applicable to the study of novel PSMA-targeted agents.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the strength of the interaction. It is typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibition constant (Ki). Lower values for these parameters signify higher binding affinity. The following table summarizes the binding affinities of several representative PSMA inhibitors.

InhibitorParameterValue (nM)Cell Line / Assay Condition
PSMA-617IC50~5 - 6.9 ± 2.2LNCaP Cells
PSMA-617IC504.9 ± 0.9C4-2 Cells
PSMA-617Ki2.34 ± 2.94LNCaP Cells
[¹⁷⁷Lu]Lu-PSMA-617Kd4.358 ± 0.664LNCaP Cells
DUPA-99mTcKD14LNCaP Cells
CTT-54IC5014Purified PSMA enzyme
DBCO-PEG4-CTT-54IC501.0Purified PSMA enzyme
DBCO-PEG4-CTT-54.2IC506.6Purified PSMA enzyme
RPS-077IC501.7 ± 0.3LNCaP Cells

Note: IC50 values can vary depending on the experimental conditions, including the concentration of the radioligand used. The Ki (inhibition constant) is calculated from the IC50 and the Kd (dissociation constant) of the radioligand.[1]

Experimental Protocols

The determination of binding affinity for PSMA inhibitors typically involves competitive binding assays. Below is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the IC50 value of a test compound (unlabeled inhibitor) by measuring its ability to displace a known radiolabeled ligand from PSMA expressed on cancer cells.

Materials and Reagents:

  • PSMA-expressing cells (e.g., LNCaP)[1]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[1]

  • Unlabeled test inhibitor

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)[1]

  • Multi-well plates (e.g., 96-well)[2]

  • Gamma counter

Procedure:

  • Cell Culture: Culture PSMA-expressing cells to near confluence and seed them in 96-well plates at a density of approximately 1-2 x 10⁵ cells per well. Allow the cells to adhere overnight.[2]

  • Ligand Preparation:

    • Prepare serial dilutions of the unlabeled test inhibitor in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹² to 10⁻⁵ M).[2]

    • Prepare the radiolabeled ligand at a fixed concentration, typically at or below its Kd value.[2]

  • Binding Assay:

    • Wash the cells twice with ice-cold PBS.[1]

    • Set up the assay in triplicate with the following conditions:

      • Total Binding: Add the fixed concentration of radioligand and assay buffer.[2]

      • Non-specific Binding (NSB): Add the fixed concentration of radioligand and a high concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA).[2]

      • Competition: Add the fixed concentration of radioligand and the serial dilutions of the test inhibitor.[2]

    • Incubate the plate for a defined period (e.g., 1 hour) at 4°C to minimize internalization.[3]

  • Termination and Washing:

    • Terminate the binding by aspirating the incubation medium.

    • Wash the cells three times with ice-cold PBS to remove unbound radioligand.[1]

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable buffer (e.g., 1 M NaOH).[1]

    • Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.[1][2]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.[1]

    • Plot the percentage of specific binding against the logarithm of the test inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[1]

    • (Optional) Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture PSMA+ Cells (e.g., LNCaP) Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Add_Reagents Add Reagents to Wells (Total, NSB, Competition) Seed_Cells->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of Unlabeled Inhibitor Prep_Inhibitor->Add_Reagents Prep_Radioligand Prepare Fixed Concentration of Radioligand Prep_Radioligand->Add_Reagents Incubate Incubate at 4°C Add_Reagents->Incubate Wash Wash Cells with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Count Measure Radioactivity (Gamma Counter) Lyse->Count Calc_Specific_Binding Calculate Specific Binding Count->Calc_Specific_Binding Plot_Curve Plot Competition Curve (% Specific Binding vs. Log[Inhibitor]) Calc_Specific_Binding->Plot_Curve Determine_IC50 Determine IC50 (Non-linear Regression) Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay to determine the IC50 of a PSMA inhibitor.[2]

PSMA expression can influence cellular signaling pathways, notably by redirecting signaling from the MAPK to the PI3K-AKT pathway, which promotes tumor survival and progression.[2][4][5] This switch is mediated by the interaction of PSMA with the scaffolding protein RACK1, disrupting its complex with β1 integrin and IGF-1R.[4][5]

G cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression IGF1R_low IGF-1R RACK1_low RACK1 IGF1R_low->RACK1_low beta1_integrin_low β1 Integrin beta1_integrin_low->RACK1_low FAK_low FAK RACK1_low->FAK_low RACK1_high RACK1 GRB2_low GRB2 FAK_low->GRB2_low ERK_low ERK1/2 GRB2_low->ERK_low Proliferation Proliferation ERK_low->Proliferation PSMA PSMA PSMA->RACK1_high disrupts complex PI3K PI3K RACK1_high->PI3K ERK_high ERK1/2 RACK1_high->ERK_high inhibits AKT AKT PI3K->AKT Survival Tumor Survival & Progression AKT->Survival

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[2]

References

The Discovery and Synthesis of a Potent PSMA Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a prominent Prostate-Specific Membrane Antigen (PSMA) inhibitor, PSMA-617. This document details the scientific journey from concept to a clinically significant molecule, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and processes. Given the initial ambiguity of "Psma-IN-1," this guide focuses on the well-characterized and clinically relevant PSMA-617 as a representative and informative example.

Introduction: The Rise of PSMA-Targeted Therapeutics

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer.[1] PSMA, a type II transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[2] This differential expression between cancerous and healthy tissues makes PSMA an ideal candidate for targeted therapies that can selectively deliver cytotoxic agents to tumors while minimizing off-target toxicity.[2]

The development of small-molecule PSMA inhibitors, particularly those based on the glutamate-urea-lysine (Glu-urea-Lys) scaffold, has revolutionized the field.[2] These inhibitors mimic the natural substrate of PSMA's enzymatic domain, allowing for high-affinity binding.[3] By conjugating these small molecules to diagnostic radionuclides (e.g., Gallium-68) for PET imaging or therapeutic radionuclides (e.g., Lutetium-177), a "theranostic" approach is enabled, allowing for simultaneous diagnosis and treatment.[2] PSMA-617 is a leading example of such a theranostic agent, demonstrating significant clinical efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5][6]

The Chemical Core: Structure of PSMA-617

PSMA-617 is a urea-based peptidomimetic that consists of three key functional components:

  • A high-affinity Glu-urea-Lys binding motif: This pharmacophore is responsible for the specific recognition and binding to the active site of PSMA.

  • A linker region: This connects the binding motif to the chelator and influences the pharmacokinetic properties of the molecule.

  • A chelator (DOTA): 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid is a versatile chelating agent capable of stably coordinating with various radiometals, including Lutetium-177 for therapy and Gallium-68 for imaging.[3]

Synthesis of the PSMA-617 Ligand

The synthesis of the PSMA-617 ligand is a multi-step process that is typically achieved through solid-phase peptide synthesis (SPPS), followed by the solution-phase conjugation of the chelator. The following is a representative, detailed protocol compiled from various sources in the scientific literature.

Experimental Protocol: Solid-Phase Synthesis of the PSMA-617 Precursor

This protocol outlines the manual synthesis of the peptide backbone of PSMA-617 on a 2-chlorotrityl chloride resin.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-L-Lys(Alloc)-OH

  • Fmoc-L-Ala-OH

  • Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid

  • 2-(Naphthalen-2-yl)-L-alanine

  • Di-tert-butyl L-glutamate hydrochloride

  • Triphosgene (B27547)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Step-by-Step Procedure:

  • Resin Swelling and Loading of the First Amino Acid:

    • Swell 1 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-L-Lys(Alloc)-OH (2 mmol) and DIPEA (4 mmol) in anhydrous DCM (10 mL) and add to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Add 1 mL of methanol (B129727) and agitate for 15 minutes to cap any unreacted sites on the resin.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Glutamate-Urea Moiety:

    • In a separate flask, dissolve di-tert-butyl L-glutamate hydrochloride (3 mmol) and DIPEA (6 mmol) in anhydrous DCM (15 mL).

    • In another flask, dissolve triphosgene (1 mmol) in anhydrous DCM (5 mL) and cool to 0°C.

    • Slowly add the glutamate (B1630785) solution to the triphosgene solution at 0°C and stir for 2 hours to form the isocyanate intermediate.

    • Add the resulting isocyanate solution to the deprotected resin and agitate for 4 hours at room temperature.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Sequential Coupling of the Linker Amino Acids:

    • For each subsequent amino acid (Fmoc-L-Ala-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid, and 2-(Naphthalen-2-yl)-L-alanine), perform the following coupling cycle:

      • Fmoc Deprotection: Follow the procedure in Step 2.

      • Amino Acid Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 mmol), HATU (2.9 mmol), and HOBt (3 mmol) in DMF (8 mL). Add DIPEA (6 mmol) and allow the mixture to pre-activate for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

      • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage of the Peptide from the Resin:

    • After the final coupling step and subsequent Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2x).

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide precursor as a white powder.

Solution-Phase Conjugation of DOTA

The purified peptide precursor is then conjugated with a DOTA-NHS ester in solution phase, followed by a final purification step to yield the PSMA-617 ligand.

Mechanism of Action and Signaling Pathways

PSMA-617 exerts its therapeutic effect by delivering a lethal dose of radiation directly to PSMA-expressing cancer cells.[4] Upon intravenous administration, PSMA-617 circulates in the bloodstream and binds with high affinity to PSMA on the surface of prostate cancer cells.[4] Following binding, the PSMA-617-PSMA complex is internalized by the cell, leading to the accumulation of the radiopharmaceutical within the tumor cells.[7] The radioactive decay of the conjugated radionuclide (e.g., Lutetium-177) emits beta particles that cause DNA damage and induce apoptosis in the cancer cells.[4]

Recent research has also elucidated the role of PSMA in cellular signaling. PSMA expression has been shown to modulate a critical switch from the MAPK/ERK signaling pathway, which is associated with cell proliferation, to the PI3K/AKT signaling pathway, which promotes cell survival.[8][9][10] This signaling shift is thought to contribute to the progression and aggressiveness of prostate cancer.[8][9][10]

PSMA_Signaling_Pathway cluster_0 PSMA Absent cluster_1 PSMA Present IGF1R_absent IGF-1R RACK1_absent RACK1 IGF1R_absent->RACK1_absent beta1_integrin_absent β1-Integrin beta1_integrin_absent->RACK1_absent FAK_absent FAK RACK1_absent->FAK_absent GRB2_absent GRB2 FAK_absent->GRB2_absent MAPK_ERK_absent MAPK/ERK Pathway GRB2_absent->MAPK_ERK_absent Proliferation Proliferation MAPK_ERK_absent->Proliferation PSMA PSMA RACK1_present RACK1 PSMA->RACK1_present disrupts complex IGF1R_present IGF-1R PI3K_present PI3K IGF1R_present->PI3K_present AKT_present AKT Pathway PI3K_present->AKT_present Survival Survival AKT_present->Survival

PSMA-mediated signaling pathway switch.

Quantitative Biological Data

The biological activity of PSMA-617 and its analogs has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Compound Ki (nM) IC50 (nM) on LNCaP cells Reference(s)
PSMA-6170.372.34 - 6.9[3][7][11]
Radiolabeled Compound Cell Line Uptake (%ID/g) Time Point Reference(s)
[177Lu]Lu-PSMA-617LNCaP xenografts7.5 ± 0.924 h
[177Lu]Lu-PSMA-617PC-3 PIP xenografts22.3 ± 3.524 h[7]
[64Cu]PSMA-617LNCaP xenograftsHigh uptake observed-

Experimental Workflows

The overall process of developing and evaluating a PSMA-targeted radiopharmaceutical like PSMA-617 involves a series of well-defined steps, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_synthesis Ligand Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis of Precursor Purification1 RP-HPLC Purification SPPS->Purification1 Conjugation Solution-Phase DOTA Conjugation Purification1->Conjugation Purification2 Final RP-HPLC Purification Conjugation->Purification2 Radiolabeling Radiolabeling with [177Lu]LuCl3 Purification2->Radiolabeling Binding_Assay Competitive Binding Assay (IC50) Radiolabeling->Binding_Assay Cell_Uptake Cellular Uptake & Internalization Studies Radiolabeling->Cell_Uptake Biodistribution Biodistribution Studies in Tumor-Bearing Mice Cell_Uptake->Biodistribution Imaging SPECT/CT or PET/CT Imaging Biodistribution->Imaging Therapy_Study Radionuclide Therapy Efficacy Study Imaging->Therapy_Study

General experimental workflow for PSMA radiopharmaceuticals.

Conclusion

PSMA-617 stands as a testament to the power of targeted molecular medicine. Its rational design, based on the fundamental understanding of PSMA biology, has led to a highly effective theranostic agent that has significantly impacted the management of advanced prostate cancer. The synthetic and experimental methodologies outlined in this guide provide a framework for the continued development of novel and improved PSMA-targeted inhibitors. As research in this area progresses, the principles of targeted radioligand therapy, exemplified by PSMA-617, are poised to play an increasingly important role in the future of oncology.

References

The Foundational Role of PSMA Inhibitors in Oncological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal molecular target in oncology, extending beyond its namesake in prostate cancer to the neovasculature of various solid tumors.[1] Small molecule inhibitors targeting PSMA are instrumental in advancing our understanding of tumor biology and are at the forefront of developing novel diagnostic and therapeutic strategies.[2] This technical guide delves into the fundamental research applications of PSMA inhibitors, providing an in-depth overview of their mechanism of action, their role in cellular signaling, and the experimental protocols utilized for their investigation.

Mechanism of Action and Research Applications

PSMA, a type II transmembrane glycoprotein (B1211001) encoded by the FOLH1 gene, exhibits enzymatic activity as a glutamate (B1630785) carboxypeptidase.[3][4] In the context of cancer, its expression is significantly upregulated, particularly in aggressive and metastatic prostate cancer, making it an ideal target for therapeutic intervention.[2][5] PSMA inhibitors are typically small molecules that bind with high affinity to the enzymatic pocket of PSMA.[2] This targeted binding is the cornerstone of their utility in a variety of research applications:

  • Molecular Imaging: When conjugated to radioisotopes suitable for Positron Emission Tomography (PET), such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), PSMA inhibitors serve as powerful imaging agents.[4][6] This allows for the non-invasive visualization of PSMA-expressing tumors, enabling studies on tumor localization, staging, and the assessment of metastatic spread with high sensitivity and specificity.[6][7]

  • Theranostics: The "theranostic" approach leverages the same molecular target for both diagnosis and therapy.[5] PSMA inhibitors can be chelated with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or alpha emitters such as Actinium-225 (²²⁵Ac).[8][9] This enables targeted radiotherapy, where the inhibitor delivers a cytotoxic payload directly to the cancer cells, minimizing damage to surrounding healthy tissue.[2] Fundamental research in this area focuses on optimizing radionuclide-ligand combinations and understanding mechanisms of resistance.

  • Drug Delivery: Beyond radionuclides, PSMA inhibitors can be conjugated to various therapeutic agents, including cytotoxic drugs, to form antibody-drug conjugates (ADCs) or small molecule-drug conjugates.[2][8] This strategy is being explored to deliver potent therapies specifically to PSMA-expressing cells, potentially overcoming limitations of systemic chemotherapy.

  • Studying Tumor Microenvironment: Research indicates that PSMA expression is not limited to tumor cells but is also found in the neovasculature of many solid tumors.[1] This allows for the use of PSMA inhibitors to study tumor angiogenesis and to develop anti-angiogenic therapies.

PSMA's Role in Cellular Signaling

Recent research has unveiled that PSMA is not merely a passive cell surface marker but an active participant in key signaling pathways that drive cancer progression.[3][10] This has opened new avenues for fundamental research into the biological functions of PSMA.

A pivotal finding is the role of PSMA in modulating the balance between the pro-survival PI3K-AKT pathway and the proliferative MAPK pathway.[3][10] Evidence suggests that PSMA interacts with the scaffolding protein RACK1, which in turn disrupts the signaling complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3][10] This disruption leads to a shift from MAPK signaling to the activation of the PI3K-AKT pathway, thereby promoting tumor cell survival and growth.[3]

Furthermore, the enzymatic activity of PSMA, which involves the hydrolysis of N-acetyl-l-aspartyl-l-glutamate (NAAG) and folates, results in the release of glutamate.[1] This localized increase in glutamate can, in turn, activate the PI3K-AKT-mTOR signaling cascade, further implicating PSMA in the metabolic reprogramming of cancer cells.[11] The use of specific PSMA inhibitors in research allows for the elucidation of these pathways by observing the downstream effects of blocking PSMA's enzymatic function.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative PSMA inhibitors used in fundamental research.

Table 1: In Vitro Binding Affinity and Cellular Uptake

CompoundCell LineIC₅₀ (nM)Internalization (% of total bound at 1h)Reference
⁶⁸Ga-PSMA-I&FLNCaPNot ReportedNot Reported[12]
¹²⁵I-PSMA-722Rv10.0403746.1[13]
¹⁷⁷Lu-PSMA-I&FLNCaPNot ReportedNot Reported[12]

Note: IC₅₀ values represent the concentration of the inhibitor required to displace 50% of a standard radioligand, indicating binding affinity.

Table 2: In Vivo Biodistribution of Radiolabeled PSMA Inhibitors in Xenograft Models

CompoundTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
⁶⁸Ga-PSMA-I&FLNCaP Xenograft1 hNot ReportedNot Reported[12]
¹⁷⁷Lu-PSMA-I&FNon-tumor bearing1 hNot ApplicableNot Applicable[12]
¹²⁵I-PSMA-722Rv1 Xenograft1 h9.02 ± 0.30Increases over time[13]
¹²⁵I-PSMA-722Rv1 Xenograft7 d4.11 ± 1.04Increases over time[13]

%ID/g = percentage of injected dose per gram of tissue.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments used to characterize PSMA inhibitors.

Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a novel PSMA inhibitor.

Methodology:

  • Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured to near confluence in appropriate media.[12]

  • Assay Setup: Cells are seeded in multi-well plates.

  • Competition: A constant concentration of a known radiolabeled PSMA ligand (e.g., ¹²⁵I-BA)KuE) is added to each well.[12]

  • Inhibitor Addition: The unlabeled PSMA inhibitor being tested is added in increasing concentrations to different wells.

  • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

  • Washing: Cells are washed to remove unbound radioligand.

  • Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from the resulting sigmoidal curve.

In Vitro Internalization Assay

Objective: To quantify the rate and extent of inhibitor internalization into PSMA-expressing cells.

Methodology:

  • Cell Culture: PSMA-expressing cells (e.g., 22Rv1 or LNCaP) are cultured and seeded in multi-well plates.[12][13]

  • Radioligand Addition: The radiolabeled PSMA inhibitor is added to the cells at a specific concentration (e.g., 2 nM).[12]

  • Time Course Incubation: Cells are incubated for various time points (e.g., 5 min, 1 h, 24 h).[13]

  • Acid Wash: At each time point, one set of wells is treated with an acid wash (e.g., 50 mM sodium acetate (B1210297) in saline, pH 4.5) to strip off surface-bound radioligand.[12] The supernatant containing the surface-bound fraction is collected.

  • Cell Lysis: The cells are then lysed (e.g., with 1N NaOH) to release the internalized radioligand.[12]

  • Radioactivity Measurement: The radioactivity in both the acid wash supernatant and the cell lysate is measured.

  • Calculation: The percentage of internalization is calculated as (internalized counts) / (total counts [surface-bound + internalized]) x 100.

In Vivo Biodistribution Study

Objective: To determine the distribution and clearance of a radiolabeled PSMA inhibitor in an animal model.

Methodology:

  • Animal Model: Tumor-bearing mice (e.g., with LNCaP or 22Rv1 xenografts) are typically used.[12][13]

  • Radiotracer Injection: A known amount of the radiolabeled PSMA inhibitor is injected intravenously into the mice.[12]

  • Time Points: Animals are sacrificed at various time points post-injection (e.g., 1 h, 6 h, 24 h).[12]

  • Organ Harvesting: Key organs and tissues (tumor, blood, muscle, kidneys, liver, etc.) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Expression: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with MAPK_pathway MAPK Pathway (Proliferation) PSMA->MAPK_pathway inhibits PI3K_AKT_pathway PI3K-AKT Pathway (Survival) PSMA->PI3K_AKT_pathway promotes Integrin β1 Integrin Integrin->MAPK_pathway activates IGF1R IGF-1R IGF1R->PI3K_AKT_pathway activates RACK1->Integrin disrupts interaction with IGF-1R

Caption: PSMA-mediated signaling pathway switch.

Experimental_Workflow_Biodistribution cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis A Tumor-bearing Mouse Model B Intravenous Injection of Radiolabeled PSMA Inhibitor A->B C Sacrifice at Defined Time Points B->C D Harvest Organs & Tumor C->D E Weigh Tissues D->E F Measure Radioactivity (Gamma Counter) E->F G Calculate %ID/g & Ratios F->G

Caption: Workflow for in vivo biodistribution studies.

Theranostic_Concept cluster_diagnostic Diagnostic Arm cluster_therapeutic Therapeutic Arm PSMA_Inhibitor PSMA Inhibitor (Ligand) Diagnostic_Radionuclide Diagnostic Radionuclide (e.g., ⁶⁸Ga) PSMA_Inhibitor->Diagnostic_Radionuclide chelates Therapeutic_Radionuclide Therapeutic Radionuclide (e.g., ¹⁷⁷Lu) PSMA_Inhibitor->Therapeutic_Radionuclide chelates PET_Imaging PET Imaging Diagnostic_Radionuclide->PET_Imaging emits positrons for Targeted_Therapy Targeted Radioligand Therapy Therapeutic_Radionuclide->Targeted_Therapy delivers cytotoxic radiation for

Caption: The theranostic principle using PSMA inhibitors.

References

Preliminary Efficacy of PSMA-Targeted Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] This has led to the development of a new class of targeted therapies, including small molecule inhibitors, antibody-drug conjugates, and radioligand therapies.[1][2] This technical guide provides a comprehensive overview of the preliminary efficacy of these agents, with a focus on quantitative data, experimental methodologies, and the underlying signaling and logical frameworks.

While the specific agent "Psma-IN-1" was not identified in initial literature searches, this document will focus on the well-characterized and clinically significant PSMA-targeted radioligand, ¹⁷⁷Lu-PSMA-617 , as a representative example to illustrate the core principles of PSMA-targeted therapy efficacy.

Quantitative Efficacy Data

The efficacy of PSMA-targeted agents has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Preclinical In Vitro Efficacy of PSMA-Targeted Agents

Compound/AgentCell LineIC50/EC50Binding Affinity (Kd/Ki)Reference
PSMA ADC (vcMMAE)LNCaP≤ 20 pmol/LNot Reported[3]
CTT-54Not Specified14 nM (IC50)Not Reported[4]
DUPA-⁹⁹ᵐTcLNCaPNot Applicable14 nM (Kd)[5]
PSMA-1-DOTANot SpecifiedNot Reported~4x greater than PSMA-11[6][7]

Table 2: Preclinical In Vivo Efficacy of PSMA-Targeted Radioligand Therapy

AgentAnimal ModelTumor ModelKey Efficacy EndpointResultReference
¹⁷⁷Lu-PSMA-1-DOTAMicePC3pip xenograftsTumor growth inhibitionComparable to ¹⁷⁷Lu-PSMA-617[7]
²²⁵Ac-PSMA-617MiceRM1 xenograftsRelative tumor growthSignificant dose-dependent reduction[8]

Table 3: Clinical Efficacy of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Clinical TrialPhaseNumber of PatientsPrimary Endpoint(s)Key Finding(s)Reference
VISIONIII831Overall Survival (OS), Radiographic Progression-Free Survival (rPFS)Median OS: 15.3 vs 11.3 months; Median rPFS: 8.7 vs 3.4 months[9][10]
LuPSMAII30PSA response (≥50% decline)57% of patients achieved a ≥50% PSA decline[10]
Phase II StudyII48Not SpecifiedMedian PSA: 41.5 ng/ml at baseline[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.

In Vitro Cell Viability and Cytotoxicity Assay
  • Objective: To determine the concentration of a PSMA-targeted agent that inhibits the growth of prostate cancer cells by 50% (IC50).

  • Cell Lines: LNCaP (PSMA-positive), PC3 (PSMA-negative).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The PSMA-targeted agent is serially diluted and added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki or Kd) of a PSMA-targeted agent to the PSMA receptor.

  • Materials: LNCaP cell membranes (or purified PSMA protein), a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-MIP-1072), and the unlabeled test agent.

  • Methodology:

    • A constant concentration of the radiolabeled ligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test agent are added to compete for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The Ki or Kd value is determined using Cheng-Prusoff equation or non-linear regression analysis.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of a PSMA-targeted agent in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Methodology:

    • Human prostate cancer cells (e.g., LNCaP or PC3-PIP) are subcutaneously injected into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The PSMA-targeted agent (e.g., ¹⁷⁷Lu-PSMA-617) is administered, often intravenously.

    • Tumor volume is measured regularly with calipers.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biodistribution).

Visualizing Mechanisms and Workflows

Understanding the complex biological pathways and experimental processes is facilitated by clear visualizations.

PSMA_Targeted_Therapy_MOA cluster_cell PSMA-Expressing Cancer Cell cluster_agent Therapeutic Agent PSMA PSMA Receptor Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Therapeutic Payload (e.g., ¹⁷⁷Lu) Lysosome->Payload Payload Release DNA DNA Apoptosis Apoptosis DNA->Apoptosis Agent PSMA-Targeted Agent (e.g., ¹⁷⁷Lu-PSMA-617) Agent->PSMA Binding Payload->DNA DNA Damage

Caption: Mechanism of action for PSMA-targeted radioligand therapy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity Assay (Kd/Ki determination) Cell_Viability Cell Viability Assay (IC50 determination) Tumor_Model Tumor Model Development (Xenograft) Cell_Viability->Tumor_Model Promising candidates Treatment Treatment Administration Tumor_Model->Treatment Efficacy_Monitoring Efficacy Monitoring (Tumor Volume) Treatment->Efficacy_Monitoring Toxicity_Assessment Toxicity Assessment (Body Weight) Treatment->Toxicity_Assessment PSMA_Agent_Development PSMA-Targeted Agent Synthesis PSMA_Agent_Development->Binding_Assay PSMA_Agent_Development->Cell_Viability

Caption: General workflow for preclinical evaluation of PSMA-targeted agents.

Logical_Relationship High_PSMA_Expression High PSMA Expression in Prostate Cancer High_Binding_Affinity High Binding Affinity of Agent to PSMA High_PSMA_Expression->High_Binding_Affinity Efficient_Internalization Efficient Internalization of Agent-Receptor Complex High_Binding_Affinity->Efficient_Internalization Effective_Payload_Delivery Effective Delivery of Therapeutic Payload Efficient_Internalization->Effective_Payload_Delivery Tumor_Cell_Killing Tumor Cell Killing Effective_Payload_Delivery->Tumor_Cell_Killing Therapeutic_Efficacy Therapeutic Efficacy Tumor_Cell_Killing->Therapeutic_Efficacy

Caption: Logical cascade for achieving therapeutic efficacy with PSMA-targeted agents.

References

Specificity of PSMA-Targeted Ligands: A Technical Overview of PSMA-I&F

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the specificity of Prostate-Specific Membrane Antigen (PSMA)-targeted ligands, with a focus on the well-characterized imaging agent, PSMA-I&F. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the field of targeted molecular imaging and therapy for prostate cancer.

Introduction to PSMA and Targeted Ligands

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional biomarker for diagnostic imaging and targeted radionuclide therapy. A variety of small-molecule inhibitors have been developed to bind to the extracellular enzymatic domain of PSMA with high affinity and specificity. These ligands, when conjugated with imaging reporters (e.g., radioisotopes for PET/SPECT or fluorescent dyes) or therapeutic payloads, enable the precise localization and treatment of prostate cancer.

PSMA-I&F is a hybrid tracer developed for both nuclear and fluorescence imaging. It is based on the PSMA-I&T (Imaging and Therapy) scaffold, a DOTAGA-chelated, urea-based peptidomimetic structure. The specificity of such ligands for PSMA is a critical determinant of their clinical utility, ensuring high tumor-to-background contrast in imaging and minimizing off-target toxicity in therapy.

Quantitative Analysis of PSMA Binding Affinity

The binding affinity of PSMA-I&F and its parent compound, PSMA-I&T, has been rigorously evaluated through in vitro competitive binding assays. These assays determine the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to displace 50% of a radiolabeled competitor from the PSMA receptor. The results demonstrate that the conjugation of the Sulfo-Cy5 fluorescent dye to the PSMA-I&T scaffold to create PSMA-I&F does not adversely affect its high binding affinity for PSMA.

LigandIC50 (nM)Corresponding Radioligand
PSMA-I&T10.2 ± 3.5⁶⁸Ga-PSMA-I&T
PSMA-I&F 7.9 ± 2.1 ⁶⁸Ga-PSMA-I&F
ⁿᵃᵗGa-PSMA-I&T9.3 ± 3.3⁶⁸Ga-PSMA-I&T
ⁿᵃᵗGa-PSMA-I&F 8.8 ± 2.9 ⁶⁸Ga-PSMA-I&F
ⁿᵃᵗLu-PSMA-I&T10.5 ± 4.2¹⁷⁷Lu-PSMA-I&T
ⁿᵃᵗLu-PSMA-I&F 9.7 ± 3.8 ¹⁷⁷Lu-PSMA-I&F

Table 1: PSMA binding affinities (IC50) of PSMA-I&T, PSMA-I&F, and their corresponding natGa- and natLu-complexes determined in competitive binding assays using LNCaP prostate cancer cells.[1][2][3]

Experimental Protocols

Competitive Radioligand Binding Assay

The determination of the binding affinity (IC50) of PSMA ligands is a critical step in their preclinical evaluation. The following is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an unlabeled test ligand by measuring its ability to displace a radiolabeled ligand from the PSMA receptor on cancer cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Tris-buffered saline with 1 mM CaCl2)

  • Radioligand (e.g., [¹²⁵I]I-MIP-1095, [¹⁷⁷Lu]Lu-PSMA-617)

  • Unlabeled competitor ligands (including the test ligand and a known high-affinity inhibitor like 2-PMPA for determining non-specific binding)

  • Multi-well cell culture plates (e.g., 96-well)

  • Gamma or beta counter

Procedure:

  • Cell Seeding:

    • Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Ligand Preparation:

    • Prepare serial dilutions of the unlabeled test ligand in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare the radioligand at a fixed concentration, typically at or below its equilibrium dissociation constant (Kd).

    • Prepare a high concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) to determine non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer and the fixed concentration of the radioligand to a set of wells.

    • Non-specific Binding (NSB): Add the high concentration of the known unlabeled inhibitor and the fixed concentration of the radioligand to another set of wells.

    • Competitive Binding: Add the serial dilutions of the unlabeled test ligand and the fixed concentration of the radioligand to the remaining wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (typically 1-4 hours).

  • Washing:

    • Aspirate the medium from the wells.

    • Wash the cells twice with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1N NaOH).

    • Transfer the lysate from each well to counting tubes.

    • Measure the radioactivity in each tube using a gamma or beta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average non-specific binding from the total binding and the competitive binding at each concentration of the test ligand.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

PSMA Signaling Pathways and the Role of Ligand Binding

PSMA is not merely a passive cell surface marker; it possesses enzymatic activity and is involved in cellular signaling pathways that contribute to prostate cancer progression. Understanding these pathways is crucial for comprehending the broader biological consequences of PSMA-targeted ligand binding.

PSMA expression has been shown to redirect cell survival signaling from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-Kinase (PI3K)-AKT pathway.[4][5][6][7] In cells with low PSMA expression, a scaffolding complex involving β1 integrin, RACK1, and the Insulin-like Growth Factor 1 Receptor (IGF-1R) typically activates the MAPK/ERK pathway, which promotes cell proliferation.[4][6] However, in the presence of high PSMA expression, PSMA interacts with RACK1, disrupting this complex. This disruption leads to the activation of the PI3K-AKT signaling pathway, which promotes tumor survival and growth.[4][5][6][7]

The binding of specific inhibitors like Psma-IN-1 to the enzymatic site of PSMA can potentially modulate these signaling events, although the primary application of ligands like PSMA-I&F is for imaging and targeted payload delivery rather than direct signaling pathway inhibition.

PSMA_Signaling_Pathway cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression IGF-1R IGF-1R RACK1_low RACK1 IGF-1R->RACK1_low forms complex beta1_integrin β1 Integrin beta1_integrin->RACK1_low FAK_low FAK RACK1_low->FAK_low activates GRB2_low GRB2 FAK_low->GRB2_low ERK_low ERK1/2 GRB2_low->ERK_low Proliferation_low Proliferation ERK_low->Proliferation_low PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high PI3K PI3K RACK1_high->PI3K activates AKT AKT PI3K->AKT Survival Tumor Survival AKT->Survival Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture PSMA+ LNCaP cells Incubation Incubate cells with ligands to equilibrium Cell_Culture->Incubation Ligand_Dilution Prepare serial dilutions of unlabeled ligand Ligand_Dilution->Incubation Radioligand_Prep Prepare fixed concentration of radioligand Radioligand_Prep->Incubation Washing Wash to remove unbound ligands Incubation->Washing Lysis Lyse cells Washing->Lysis Counting Measure radioactivity Lysis->Counting Calculation Calculate specific binding Counting->Calculation Plotting Plot dose-response curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

References

Psma-IN-1 for In Vitro Characterization of PSMA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Psma-IN-1, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). This document details the binding affinity of this compound and outlines key experimental protocols for its further characterization. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular imaging, and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells. This overexpression makes PSMA an attractive target for both diagnostic imaging and targeted therapy of prostate cancer[1][2]. This compound has been identified as a high-affinity ligand for PSMA and is also characterized as a near-infrared (NIR) probe, making it suitable for fluorescent imaging applications[3].

Quantitative Data Summary

The binding affinity of a PSMA inhibitor is a critical parameter for its efficacy as a targeting agent. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: Binding Affinity of this compound

ParameterValueCell Line/Method
Ki 2.49 nMNot Specified[3]

Note: While a specific IC50 value for this compound was not found in the provided search results, it is a common metric for in vitro characterization. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.

Table 2: Optical Properties of this compound

ParameterWavelength
Excitation (λex) 620 nm[3]
Emission (λem) 670 nm[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro characterization of PSMA inhibitors. The following sections provide generalized protocols for key experiments, based on established methods for other PSMA inhibitors. These protocols should be optimized for specific laboratory conditions and for the unique properties of this compound.

Competitive Binding Assay for IC50 Determination

This assay is used to determine the concentration of an unlabeled inhibitor (this compound) required to displace 50% of a radiolabeled ligand from PSMA.

Materials:

  • PSMA-positive cells (e.g., LNCaP)[3][4]

  • PSMA-negative cells (e.g., PC-3) for control[3][4]

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-buffered saline with 1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Cell lysis buffer

  • Gamma counter

Protocol:

  • Cell Culture: Culture PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of unlabeled this compound in binding buffer. The concentration range should be selected to span the expected IC50 value. Prepare a fixed concentration of the radiolabeled PSMA ligand in binding buffer.

  • Assay:

    • Wash the cells with binding buffer.

    • Add the serially diluted unlabeled this compound to the wells.

    • Add the fixed concentration of the radiolabeled ligand to all wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled PSMA inhibitor).

    • Incubate the plate at 37°C for a predetermined time (e.g., 1 hour) to reach equilibrium.

  • Termination and Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound ligands.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer and transfer the lysate to counting tubes. Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture PSMA+ (e.g., LNCaP) cells incubation Incubate cells with radioligand and varying concentrations of This compound cell_culture->incubation ligand_prep Prepare serial dilutions of unlabeled this compound and fixed concentration of radioligand ligand_prep->incubation termination Terminate reaction and wash to remove unbound ligand incubation->termination lysis Lyse cells termination->lysis counting Measure radioactivity (gamma counter) lysis->counting analysis Plot % specific binding vs. [this compound] to determine IC50 counting->analysis

Competitive Binding Assay Workflow
Cellular Uptake and Internalization Assay

This assay quantifies the amount of this compound taken up by cells and the fraction that is internalized.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • PSMA-negative cells (e.g., PC-3)

  • Fluorescently labeled this compound (utilizing its intrinsic NIR properties) or radiolabeled this compound

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand

  • Cell lysis buffer

  • Fluorometer or gamma counter

Protocol:

  • Cell Seeding: Seed PSMA-positive and PSMA-negative cells in multi-well plates as described for the binding assay.

  • Incubation: Add a known concentration of labeled this compound to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing: At each time point, wash the cells with ice-cold PBS to remove unbound ligand.

  • Acid Wash (for internalization): To separate surface-bound from internalized ligand, incubate the cells with a cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound ligand.

  • Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized ligand.

  • Quantification: Measure the fluorescence or radioactivity in the surface-bound and internalized fractions.

  • Data Analysis: Express cellular uptake as the percentage of the total added dose per million cells. The internalization rate can be calculated as the ratio of the internalized fraction to the total cell-associated (surface-bound + internalized) fraction.

G cluster_incubation Incubation cluster_separation Fractionation cluster_quantification Quantification & Analysis cell_seeding Seed PSMA+ and PSMA- cells ligand_addition Add labeled this compound and incubate for various time points cell_seeding->ligand_addition wash Wash to remove unbound ligand ligand_addition->wash acid_wash Acid wash to collect surface-bound ligand wash->acid_wash lysis Lyse cells to collect internalized ligand wash->lysis measurement Measure signal in surface-bound and internalized fractions acid_wash->measurement lysis->measurement analysis Calculate % uptake and % internalization measurement->analysis

Cellular Uptake and Internalization Workflow

Mechanism of Action and Signaling Pathways

PSMA is not only a target for ligand binding but also an active participant in cellular signaling. Its expression and enzymatic activity can influence pathways crucial for prostate cancer progression. The binding of an inhibitor like this compound to PSMA can potentially modulate these signaling cascades.

PSMA expression has been shown to mediate a switch in signaling from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway[5][6][7][8][9]. This switch is thought to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the IGF-1 receptor that normally activates the MAPK pathway[6][8]. By disrupting this complex, PSMA expression leads to the activation of the PI3K-AKT pathway, promoting tumor cell survival and growth[5][6][7][8][9].

Inhibition of PSMA's enzymatic activity has been shown to decrease AKT phosphorylation in PSMA-expressing cells[5]. Therefore, it is plausible that this compound, by binding to and inhibiting PSMA, could lead to a downregulation of the pro-survival PI3K-AKT signaling pathway. Further experimental studies, such as Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK), are required to elucidate the specific effects of this compound on these pathways.

G cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression cluster_inhibitor Effect of this compound igf1r IGF-1R rack1 RACK1 igf1r->rack1 beta1 β1 Integrin rack1->beta1 mapk MAPK/ERK Pathway (Proliferation) beta1->mapk psma PSMA rack1_disrupted RACK1 psma->rack1_disrupted disrupts complex pi3k PI3K-AKT Pathway (Survival) rack1_disrupted->pi3k psma_in1 This compound psma_inhibited PSMA psma_in1->psma_inhibited inhibits pi3k_inhibited PI3K-AKT Pathway (Reduced Survival) psma_inhibited->pi3k_inhibited

PSMA-Mediated Signaling and Potential Effect of this compound

Conclusion

This compound is a potent and specific inhibitor of PSMA with a high binding affinity. Its intrinsic near-infrared fluorescent properties make it a valuable tool for in vitro and in vivo imaging studies. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of this compound, including the determination of its binding affinity, cellular uptake, and internalization. Further investigation into the effects of this compound on PSMA-mediated signaling pathways will be crucial in elucidating its full therapeutic and diagnostic potential. This guide serves as a foundational resource to aid researchers in the continued exploration of this compound as a promising agent in the fight against prostate cancer.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging of PSMA-Targeted Radiotracers in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in prostate cancer research. This transmembrane glycoprotein (B1211001) is significantly overexpressed on the surface of prostate cancer cells, making it an ideal candidate for targeted imaging and therapy. In vivo imaging using PSMA-targeted radiotracers in preclinical mouse models is a vital tool for evaluating the efficacy of novel therapeutics, understanding disease progression, and developing new diagnostic agents.

This document provides a detailed, generalized protocol for in vivo imaging of a hypothetical small-molecule PSMA inhibitor, referred to here as "PSMA-IN-1," in mouse models of prostate cancer. Due to the absence of specific public data for a compound designated "this compound," this protocol synthesizes established methodologies from published studies on widely used PSMA-targeted imaging agents.

PSMA Signaling Pathway

PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), plays a role in cellular signaling, notably by modulating the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation.[1][2][3] PSMA's enzymatic activity is believed to influence this pathway, and its expression is also linked to the androgen receptor (AR) signaling axis.[4] Understanding this pathway is essential for interpreting imaging results and developing targeted therapies.

PSMA_Signaling_Pathway cluster_cytoplasm Cytoplasm PSMA PSMA Glutamate Glutamate PSMA->Glutamate Hydrolysis of NAAG/Folate mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Glutamate->mGluR1 Activates

Figure 1: Simplified PSMA signaling cascade.

Experimental Protocols

This section outlines a comprehensive protocol for in vivo imaging of a radiolabeled PSMA inhibitor in a mouse model of prostate cancer.

Mouse Model Selection and Tumor Implantation
  • Cell Lines: PSMA-positive human prostate cancer cell lines such as LNCaP, C4-2, or PC3-PIP are commonly used. A PSMA-negative cell line (e.g., PC3) should be used as a control.

  • Animal Strain: Immunocompromised mice, such as nude (nu/nu) or SCID mice, are required for xenograft models.

  • Implantation:

    • Culture selected prostate cancer cells to 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

    • Monitor tumor growth regularly using calipers. Imaging studies are typically initiated when tumors reach a volume of 100-300 mm³.

Radiolabeling of this compound

The following is a general procedure for radiolabeling a DOTA-conjugated PSMA inhibitor with Gallium-68 (⁶⁸Ga), a common positron emitter for PET imaging.

  • Materials:

    • This compound precursor (with a chelator like DOTA)

    • ⁶⁸Ge/⁶⁸Ga generator

    • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

    • Sterile water for injection

    • C18 Sep-Pak® cartridge

    • Ethanol (B145695)

    • Saline

    • Radio-TLC or HPLC system for quality control

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

    • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the this compound precursor (typically 5-20 µg) dissolved in sodium acetate buffer.

    • Incubate the reaction mixture at 95°C for 10-15 minutes.

    • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is generally required.

    • Purify the labeled product using a C18 Sep-Pak® cartridge. Wash the cartridge with sterile water, load the reaction mixture, wash with sterile water again, and elute the final product with ethanol.

    • Evaporate the ethanol and reconstitute the radiolabeled this compound in sterile saline for injection.

In Vivo Imaging Protocol
  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Maintain the animal's body temperature using a heating pad.

  • Administration:

    • Administer the radiolabeled this compound (typically 3-7 MBq) via intravenous tail vein injection in a volume of 100-200 µL.

  • Imaging:

    • Position the anesthetized mouse in the scanner (e.g., microPET/CT).

    • Acquire static or dynamic images at specified time points post-injection. Common imaging time points are 30, 60, and 120 minutes.

    • A CT scan is typically performed for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs (e.g., kidneys, bladder, liver, muscle).

    • Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution
  • Procedure:

    • At a predetermined time point post-injection (e.g., 2 hours), euthanize the mouse.

    • Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the %ID/g for each tissue.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo imaging study using a PSMA-targeted radiotracer.

Experimental_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis A Cell Culture (PSMA+ & PSMA- lines) B Tumor Implantation in Mice A->B D Anesthesia & Animal Prep B->D C Radiolabeling of This compound E Tracer Injection (i.v.) C->E D->E F PET/CT Imaging E->F G Image Reconstruction & ROI Analysis F->G H Ex Vivo Biodistribution F->H I Data Quantification (%ID/g) G->I H->I

Figure 2: In vivo imaging workflow.

Data Presentation

Quantitative data from in vivo imaging and biodistribution studies should be summarized in clear and concise tables for easy comparison.

Table 1: Representative Biodistribution Data of a ⁶⁸Ga-labeled PSMA Inhibitor in a PSMA-positive Xenograft Model (at 1-hour post-injection)

Organ% Injected Dose per Gram (%ID/g) (Mean ± SD)
Blood0.5 ± 0.1
Heart0.3 ± 0.1
Lungs0.8 ± 0.2
Liver1.5 ± 0.4
Spleen0.6 ± 0.2
Kidneys25.0 ± 5.0
Muscle0.4 ± 0.1
Bone0.9 ± 0.3
PSMA+ Tumor8.0 ± 2.0
PSMA- Tumor1.0 ± 0.3

Table 2: Tumor-to-Background Ratios (at 1-hour post-injection)

RatioValue (Mean ± SD)
Tumor-to-Blood16.0 ± 4.0
Tumor-to-Muscle20.0 ± 5.0
Tumor-to-Liver5.3 ± 1.5

Conclusion

This document provides a generalized framework for conducting in vivo imaging studies with PSMA-targeted radiotracers in mouse models. While the specific parameters for "this compound" are not publicly available, the outlined protocols for animal model development, radiolabeling, imaging, and data analysis are based on established and widely published methodologies in the field. Researchers should optimize these protocols based on the specific characteristics of their imaging agent and experimental goals. Adherence to these detailed procedures will facilitate the acquisition of high-quality, reproducible data crucial for the advancement of prostate cancer diagnostics and therapeutics.

References

Application Notes and Protocols: Psma-IN-1 In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro binding assay for Psma-IN-1, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). The provided information is intended to guide researchers in accurately determining the binding affinity of this compound and similar molecules.

Introduction

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, making it a critical target for both diagnostic imaging and therapeutic intervention. This compound has been identified as a high-affinity inhibitor of PSMA, demonstrating potential for the development of novel cancer therapeutics.[1] An in vitro competitive binding assay is a fundamental method to quantify the binding affinity of unlabeled ligands like this compound by measuring their ability to displace a labeled ligand from the PSMA receptor.

Data Presentation: Binding Affinity of PSMA Inhibitors

The binding affinities of various PSMA inhibitors are summarized below. This data allows for a comparative understanding of the potency of this compound.

CompoundCell LineBinding Affinity (Ki)Binding Affinity (IC50)Measurement Method
This compound -2.49 nM -Not Specified
PSMA-617LNCaP2.34 ± 2.94 nM~5 nMCompetitive cell binding assay
PSMA-D4LNCaP cell membranes-28.7 ± 5.2 nMCompetitive binding assay with [¹⁷⁷Lu]Lu-PSMA-617
PSMA-I&TLNCaP cell membranes-61.1 ± 7.8 nMCompetitive binding assay with [¹⁷⁷Lu]Lu-PSMA-617
PSMA-11LNCaP cell membranes-84.5 ± 26.5 nMCompetitive binding assay with [¹⁷⁷Lu]Lu-PSMA-617
CTT-54--14 nMNot Specified
DBCO-PEG4-CTT-54--1.0 nMNot Specified
DBCO-PEG4-CTT-54.2--6.6 nMNot Specified

Signaling Pathways and Experimental Workflow

PSMA Signaling Pathway

High expression of PSMA on prostate cancer cells influences key survival pathways. PSMA interaction with RACK1 disrupts the scaffolding complex with β1 integrin and IGF-1R, leading to a shift from the MAPK/ERK pathway to the PI3K-AKT pathway, which promotes tumor growth and survival.[2]

PSMA_Signaling_Pathway cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression IGF-1R IGF-1R RACK1 RACK1 IGF-1R->RACK1 β1 integrin β1 integrin RACK1->β1 integrin MAPK/ERK Pathway MAPK/ERK Pathway RACK1->MAPK/ERK Pathway activates Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high interacts with, disrupts complex PI3K-AKT Pathway PI3K-AKT Pathway RACK1_high->PI3K-AKT Pathway redirects signaling to Tumor Survival and Growth Tumor Survival and Growth PI3K-AKT Pathway->Tumor Survival and Growth

Caption: PSMA signaling switches from MAPK/ERK to PI3K-AKT pathway in high expression states.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the binding affinity of this compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Seeding Seed PSMA-positive cells (e.g., LNCaP) in a 96-well plate Ligand_Preparation Prepare serial dilutions of This compound (competitor) Cell_Seeding->Ligand_Preparation Radioligand_Preparation Prepare a fixed concentration of radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) Ligand_Preparation->Radioligand_Preparation Incubation Incubate cells with radioligand and varying concentrations of this compound Radioligand_Preparation->Incubation Total_Binding Total Binding: Cells + Radioligand Incubation->Total_Binding Nonspecific_Binding Nonspecific Binding: Cells + Radioligand + Excess Unlabeled Ligand Incubation->Nonspecific_Binding Competitive_Binding Competitive Binding: Cells + Radioligand + this compound dilutions Incubation->Competitive_Binding Washing Wash cells to remove unbound ligands Total_Binding->Washing Nonspecific_Binding->Washing Competitive_Binding->Washing Lysis Lyse cells Washing->Lysis Counting Measure radioactivity (e.g., gamma counter) Lysis->Counting Data_Analysis Calculate specific binding and determine IC₅₀/Kᵢ values Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Materials and Reagents
  • Cells: PSMA-positive human prostate cancer cell line (e.g., LNCaP).

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Unlabeled competitor ligand.

  • Radioligand: A suitable PSMA-targeted radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).

  • Known Inhibitor: A known PSMA inhibitor for determining non-specific binding (e.g., 2-PMPA).

  • Buffers:

    • Binding buffer (e.g., RPMI-1640 with 5% BSA).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., 1 M NaOH).

  • Equipment:

    • 96-well cell culture plates.

    • Gamma or beta counter.

    • Standard cell culture equipment (incubator, centrifuge, etc.).

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for PSMA binding assays.[2][3]

1. Cell Culture and Seeding: a. Culture PSMA-expressing cells (e.g., LNCaP) in the appropriate medium until they are near confluence.[3] b. Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[2]

2. Preparation of Reagents: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in binding buffer to achieve a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[3] c. Prepare the radioligand at a fixed concentration, typically at its Kd value, in the binding buffer. d. Prepare a high concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) for determining non-specific binding.[2]

3. Binding Assay: a. Wash the adhered cells twice with ice-cold PBS.[3] b. Set up the following conditions in triplicate in the 96-well plate:

  • Total Binding: Add binding buffer and the fixed concentration of the radioligand.[2]
  • Non-specific Binding (NSB): Add the saturating concentration of the known unlabeled inhibitor and the fixed concentration of the radioligand.[2]
  • Competitive Binding: Add the serially diluted this compound solutions and the fixed concentration of the radioligand. c. Incubate the plate at the appropriate temperature (e.g., 37°C or 4°C) for a predetermined time to reach equilibrium.

4. Termination and Washing: a. Terminate the binding reaction by aspirating the incubation medium. b. Wash the cells three times with ice-cold PBS to remove any unbound radioligand.[3]

5. Cell Lysis and Counting: a. Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH) to each well and incubating for a few minutes.[3] b. Transfer the cell lysates to counting tubes. c. Measure the radioactivity in each tube using a gamma counter.[3]

6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[3] b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Preparing PSMA-IN-1 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA-IN-1 is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is highly expressed in prostate cancer cells.[1] As a valuable tool in prostate cancer research, proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting.

Quantitative Data Summary

For ease of use and quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueNotes
Molecular Weight 1333.40 g/mol Essential for accurate molar concentration calculations.[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)This compound is a hydrophobic molecule. Use high-purity, anhydrous DMSO for optimal dissolution.
Typical Stock Concentration 10 mMA 10 mM stock solution provides a convenient concentration for serial dilutions to achieve a wide range of working concentrations.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles which can degrade the compound. Protect from light.
Working Concentration Range 1 nM - 10 µMThe optimal concentration should be determined empirically for each specific cell line and assay.
Final DMSO Concentration in Assay < 0.1% (v/v) High concentrations of DMSO can be toxic to cells. It is crucial to maintain a low final concentration in the culture medium.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes (or tubes protected from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 1333.40 g/mol * 1000 mg/g = 13.334 mg

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 13.334 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • If dissolution is difficult, gentle warming in a 37°C water bath or sonication may be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions are generally stable for several months.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium. It is critical to perform serial dilutions to ensure the final DMSO concentration remains non-toxic to the cells.

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO or sterile cell culture medium. This can help in achieving very low final concentrations more accurately. For example, dilute the 10 mM stock 1:100 in sterile PBS or culture medium to get a 100 µM solution.

  • Final Dilution in Culture Medium:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

    • Crucially, ensure the final volume of DMSO added to the cell culture medium is less than 0.1%. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%. For lower concentrations, the DMSO percentage will be even less.

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or inverting the tube before adding to your cells.

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used in the experimental conditions, but without the this compound. This allows you to distinguish the effects of the inhibitor from any potential effects of the solvent.

Mandatory Visualizations

G cluster_0 Preparation of 10 mM this compound Stock Solution weigh Weigh 13.334 mg This compound Powder add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C/-80°C Protect from Light aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

G cluster_1 Dilution for Cell Culture Application stock_solution 10 mM this compound Stock in DMSO intermediate_dilution Intermediate Dilution (e.g., 100 µM in Media/PBS) stock_solution->intermediate_dilution Optional final_dilution Final Dilution in Cell Culture Medium stock_solution->final_dilution Direct Dilution intermediate_dilution->final_dilution cell_culture Treat Cells (Final DMSO < 0.1%) final_dilution->cell_culture

Caption: Dilution workflow of this compound stock for cell culture.

PSMA Signaling Pathway and Inhibition

PSMA expression in prostate cancer cells has been shown to influence key signaling pathways that promote cell survival and proliferation. Notably, PSMA activity can lead to the activation of the PI3K-AKT pathway.[1][4] This occurs through the enzymatic cleavage of extracellular substrates by PSMA, which in turn can modulate signaling cascades within the cell. Inhibition of PSMA by molecules like this compound is expected to disrupt these pro-survival signals. Research suggests that PSMA expression can cause a shift from the MAPK-ERK1/2 signaling pathway towards the PI3K-AKT pathway, thereby promoting tumor progression.[4][5]

G cluster_pathway PSMA Signaling in Prostate Cancer PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_ERK MAPK/ERK Pathway PSMA->MAPK_ERK Inhibits PSMA_IN_1 This compound PSMA_IN_1->PSMA AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Simplified PSMA signaling pathway and the inhibitory action of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate (B1630785) carboxypeptidase II, is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease.[1][2] Its enzymatic activity and role in cellular uptake and signaling make it a prime target for the development of diagnostic and therapeutic agents.[3][4] PSMA-IN-1 is a potent inhibitor of PSMA with a reported Ki value of 2.49 nM.[5] It is a small molecule that can be utilized in in vitro settings to study the biological functions of PSMA and to characterize the effects of PSMA inhibition on cancer cells. This document provides detailed application notes and protocols for the use of this compound in various in vitro studies.

Product Information

Product Name This compound
Synonyms Compound 23
Target Prostate-Specific Membrane Antigen (PSMA)
Ki Value 2.49 nM[5]
Chemical Nature Small molecule inhibitor, Near-Infrared (NIR) probe[5]
Excitation Wavelength (λex) 620 nm[5]
Emission Wavelength (λem) 670 nm[5]
Primary Application In vitro inhibition of PSMA enzymatic activity, competitive binding assays, cellular uptake and internalization studies.

Recommended Concentrations for In Vitro Studies

The optimal concentration of this compound will vary depending on the specific cell line, assay type, and experimental goals. Based on its high potency (Ki = 2.49 nM), the following concentration ranges are recommended as a starting point for common in vitro assays. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.

Assay Type Recommended Starting Concentration Range Cell Lines Notes
PSMA Competitive Binding Assay 0.1 nM - 1000 nMLNCaP, PC3-PIP, 22Rv1 (PSMA-positive)[6][7]To determine the IC50 value, a wide range of concentrations is necessary.
Enzymatic Activity Inhibition Assay 1 nM - 10 µMPurified PSMA enzyme or cell lysates from PSMA-expressing cellsThe concentration will depend on the substrate concentration used in the assay.
Cellular Uptake and Internalization 10 nM - 500 nMLNCaP, C4-2 (PSMA-positive)[8]As this compound is a fluorescent probe, uptake can be monitored by microscopy or flow cytometry.
Cytotoxicity/Proliferation Assay 10 nM - 10 µMLNCaP, 22Rv1 (PSMA-positive), PC3 (PSMA-negative control)[9]Higher concentrations may be required to observe cytotoxic effects, which may or may not be PSMA-specific.
Cell Cycle Analysis 100 nM - 5 µMLNCaP, 22Rv1To investigate the effect of PSMA inhibition on cell cycle progression.
Apoptosis Assay 100 nM - 5 µMLNCaP, 22Rv1To determine if PSMA inhibition induces programmed cell death.

Experimental Protocols

PSMA Competitive Binding Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • This compound

  • Radiolabeled PSMA ligand (e.g., 125I-labeled PSMA inhibitor) as a tracer

  • Cell culture medium

  • Binding buffer (e.g., Tris-buffered saline with 1% BSA)

  • Multi-well plates (e.g., 96-well)

  • Scintillation counter or gamma counter

Protocol:

  • Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in binding buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., 0.1 nM to 1000 nM).

  • Remove the culture medium from the cells and wash once with binding buffer.

  • Add the serially diluted this compound to the wells.

  • Add a constant, low concentration of the radiolabeled PSMA ligand to all wells.

  • Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.

  • Wash the cells three times with ice-cold binding buffer to remove unbound ligands.

  • Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake and Internalization Assay

This protocol utilizes the intrinsic fluorescence of this compound to visualize its uptake and internalization.

Materials:

  • PSMA-positive cells (e.g., LNCaP) and PSMA-negative cells (e.g., PC3) as a control.[6]

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

  • Glass-bottom dishes or multi-well plates suitable for imaging

Protocol:

  • Seed cells in glass-bottom dishes or appropriate plates and allow them to adhere.

  • Prepare a working solution of this compound in cell culture medium (e.g., 100 nM).

  • Remove the medium from the cells and add the this compound containing medium.

  • Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.

  • To differentiate between membrane-bound and internalized inhibitor, an acid wash step (e.g., with glycine (B1666218) buffer, pH 2.5) can be included after incubation to strip surface-bound ligand.

  • Wash the cells three times with ice-cold PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the NIR probe (λex: 620 nm; λem: 670 nm).[5]

  • For quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.

Cell Proliferation/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell viability.

Materials:

  • PSMA-positive and PSMA-negative cell lines

  • This compound

  • Cell culture medium

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a desired period (e.g., 48-72 hours).

  • Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the assay.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 for cytotoxicity.

Signaling Pathways and Visualizations

PSMA has been implicated in modulating intracellular signaling pathways, notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of PSMA's enzymatic activity may, therefore, have downstream effects on these pathways.[3]

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with Integrin β1 Integrin Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 PI3K PI3K RACK1->PI3K Promotes (in presence of PSMA) MAPK MAPK/ERK Pathway RACK1->MAPK Activates (in absence of PSMA) AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation/ Growth MAPK->Proliferation PSMA_IN_1 This compound PSMA_IN_1->PSMA Inhibits

Caption: PSMA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture PSMA+/- Cell Lines Treatment 3. Treat Cells with This compound Cell_Culture->Treatment Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation 4. Incubate for Specified Time Treatment->Incubation Measurement 5. Measure Endpoint (e.g., Fluorescence, Viability) Incubation->Measurement Data_Analysis 6. Analyze Data & Determine IC50/EC50 Measurement->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for Psma-IN-1 Labeling in Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Psma-IN-1, a Prostate-Specific Membrane Antigen (PSMA) targeting ligand, for near-infrared (NIR) fluorescence imaging. PSMA is a well-established biomarker significantly overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging and targeted therapy.[1][2][3] The conjugation of this compound to NIR fluorescent dyes enables real-time, high-resolution visualization of PSMA-expressing tumors, aiding in preclinical research and potentially in clinical applications such as fluorescence-guided surgery.[2][4][5][6]

Introduction to this compound for NIR Imaging

This compound is a small molecule inhibitor that binds with high affinity to the extracellular domain of PSMA. When labeled with a near-infrared fluorophore, it becomes a powerful tool for in vitro and in vivo imaging of prostate cancer. NIR imaging offers several advantages, including deeper tissue penetration of light compared to visible light, reduced autofluorescence, and high sensitivity, making it suitable for non-invasive in vivo applications.[1] The selection of the NIR dye conjugated to this compound can influence the pharmacokinetic properties of the resulting probe, including its blood clearance, tumor retention, and uptake in other organs.[6] Commonly used NIR dyes for conjugation with PSMA ligands include Cy5.5, IRDye800CW, and Sulfo-Cy5.[2][6][7]

Principle of the Technology

The fundamental principle behind this compound based NIR imaging lies in the specific binding of the ligand to PSMA expressed on cancer cells. Following systemic administration, the this compound-NIR dye conjugate circulates throughout the body and preferentially accumulates at the tumor site due to the high density of PSMA receptors. The unbound conjugate is cleared from the body through renal and/or hepatobiliary pathways. An external imaging system then detects the fluorescence emitted from the accumulated probe in the tumor, allowing for its visualization and delineation from surrounding healthy tissue.[6] The internalization of the PSMA-ligand complex can further enhance signal retention within the tumor cells.[1]

Applications

  • Preclinical Research:

    • In vitro visualization of PSMA expression in cell lines.

    • In vivo monitoring of tumor growth and metastasis in animal models of prostate cancer.[2]

    • Evaluation of the efficacy of anti-cancer therapies by monitoring changes in tumor size and PSMA expression.

    • Biodistribution studies to understand the pharmacokinetics of the imaging probe.[8][9]

  • Drug Development:

    • Screening and validation of new PSMA-targeting therapeutic agents.

    • As a companion diagnostic to identify patients who are likely to respond to PSMA-targeted therapies.

  • Potential Clinical Applications:

    • Intraoperative fluorescence-guided surgery to identify tumor margins and residual cancerous tissue.[2][4][5][6]

    • Non-invasive detection of primary, recurrent, and metastatic prostate cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for various PSMA-targeted NIR probes, providing a reference for expected performance.

Table 1: In Vitro Binding Affinity of PSMA-Targeted NIR Probes

Probe NamePSMA LigandNIR DyeIC50 (nM)Cell LineReference
Cy5.5-CTT-54.2CTT-54.2Cy5.50.55LNCaP[1]
PSMA-1PSMA-1-2.30-[2]
PSMA-I&FPSMA-I&TSulfo-Cy57.9 - 10.5LNCaP[7]
YC-27-800CWYC-27IRDye800CW0.10 - 2.19-[6][10]

Table 2: In Vivo Tumor Uptake of PSMA-Targeted Probes

Probe NameAnimal ModelTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
68Ga-PSMA-I&FLNCaP xenograft-bearing SHO miceLNCaP1 h4.5 ± 1.8[7]
177Lu-PSMA-NARI-56LNCaP xenograft tumor-bearing miceLNCaP24 h40.56 ± 10.01[9]
177Lu-PSMA-TO-1Subcutaneous C4-2 tumor-bearing miceC4-224 h~14[11]
125I-PSMA-722Rv1 xenograft-bearing BALB/c nude mice22Rv11 h9.02 ± 0.30[12]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Labeling of this compound with an NHS-Ester Activated NIR Dye

This protocol describes the general procedure for conjugating this compound (assuming it has a primary amine group available for labeling) with a commercially available N-hydroxysuccinimide (NHS) ester-activated near-infrared dye.

Materials:

  • This compound

  • NHS-ester activated NIR dye (e.g., Cy5.5-NHS, IRDye800CW-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of the NHS-ester activated NIR dye to the this compound solution.

  • Add 3-4 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-12 hours in the dark.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the this compound-NIR dye conjugate using preparative HPLC.

  • Collect the fractions containing the desired product and confirm its identity and purity using analytical HPLC and mass spectrometry.

  • Remove the organic solvent by lyophilization or evaporation under reduced pressure.

  • Reconstitute the purified conjugate in PBS for in vitro and in vivo experiments.

G Protocol 1: this compound NIR Dye Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_psma Dissolve this compound in DMF/DMSO mix Mix this compound and NIR Dye dissolve_psma->mix dissolve_dye Dissolve NHS-ester NIR Dye in DMF/DMSO dissolve_dye->mix add_base Add TEA or DIPEA mix->add_base react Stir at Room Temperature (4-12h, dark) add_base->react monitor Monitor with HPLC react->monitor purify Purify by Preparative HPLC monitor->purify analyze Analyze by HPLC & Mass Spec purify->analyze lyophilize Lyophilize analyze->lyophilize reconstitute Reconstitute in PBS lyophilize->reconstitute

This compound NIR Dye Conjugation Workflow
Protocol 2: In Vitro Fluorescence Imaging of PSMA-Positive Cells

This protocol details the steps for visualizing the binding of the this compound-NIR dye conjugate to PSMA-expressing prostate cancer cells.

Materials:

  • PSMA-positive prostate cancer cell line (e.g., LNCaP, 22Rv1)

  • PSMA-negative prostate cancer cell line (e.g., PC3, DU145) for control

  • Complete cell culture medium

  • This compound-NIR dye conjugate solution (in PBS)

  • Unlabeled this compound (for blocking experiment)

  • Fluorescence microscope with appropriate filter sets for the NIR dye

  • Chambered cell culture slides or multi-well plates

Procedure:

  • Seed PSMA-positive and PSMA-negative cells in chambered slides or multi-well plates and allow them to adhere overnight.

  • For the blocking experiment, pre-incubate a set of PSMA-positive cells with a 100-fold molar excess of unlabeled this compound for 1 hour at 37°C.

  • Remove the culture medium and wash the cells with PBS.

  • Add the this compound-NIR dye conjugate (typically 100-500 nM in culture medium or PBS) to the cells.

  • Incubate for 1-2 hours at 37°C, protected from light.

  • Remove the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific NIR dye used.

G Protocol 2: In Vitro Imaging Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_imaging Washing & Imaging seed_cells Seed PSMA+ and PSMA- cells block_cells Pre-incubate PSMA+ cells with unlabeled this compound (Blocking) seed_cells->block_cells add_conjugate Add this compound-NIR conjugate seed_cells->add_conjugate block_cells->add_conjugate incubate Incubate for 1-2 hours at 37°C add_conjugate->incubate wash_cells Wash cells with cold PBS incubate->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells G Protocol 3: In Vivo Imaging Workflow cluster_model_prep Animal Model Preparation cluster_injection Probe Administration cluster_imaging_analysis Imaging and Analysis inoculate Inoculate mice with PSMA+ cancer cells grow_tumor Allow tumor growth inoculate->grow_tumor inject_probe Inject this compound-NIR conjugate (tail vein) grow_tumor->inject_probe inject_block Co-inject with unlabeled This compound (Blocking) grow_tumor->inject_block image_mice Acquire whole-body fluorescence images at various time points inject_probe->image_mice inject_block->image_mice ex_vivo Excise organs for ex vivo imaging and biodistribution image_mice->ex_vivo G PSMA-Targeted Probe Internalization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space probe This compound-NIR Conjugate psma PSMA Receptor probe->psma Binding complex_bound PSMA-Probe Complex endosome Endosome complex_bound->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking

References

Troubleshooting & Optimization

troubleshooting low signal with Psma-IN-1 in fluorescence imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Psma-IN-1 Fluorescence Imaging

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound and other PSMA-targeted fluorescent probes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly low fluorescence signal, during your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of PSMA-targeted probes I should know for my imaging setup?

A: When working with a PSMA-targeted probe like this compound, which is typically a small molecule inhibitor conjugated to a fluorophore, three key aspects are critical: the probe's binding affinity to PSMA, the fluorophore's spectral properties, and its brightness. While specific data for "this compound" may vary by supplier, the underlying principles are based on well-characterized PSMA ligands (e.g., Glu-urea-Lys derivatives) and common near-infrared (NIR) or far-red fluorophores.

Binding Affinity: PSMA-targeted small molecules exhibit very high affinity for their target, typically in the low nanomolar range. This ensures strong and specific binding to PSMA-expressing cells.

Spectral Properties: You must match your microscope's excitation laser and emission filters to the specific fluorophore conjugated to your probe. Using incorrect settings is a primary cause of low or no signal.[1]

Table 1: Properties of Common Fluorophores Used in PSMA Probes

Fluorophore Excitation Max (nm) Emission Max (nm) Brightness (M⁻¹cm⁻¹) Key Characteristics
Cy5 ~640-650 ~660-675 ~67,500 Far-red dye, good for avoiding cellular autofluorescence.[2][3]
IRDye800CW ~774-778 ~792-796 ~49,500 Near-infrared (NIR) dye, allows for deep tissue imaging.[4][5]
FITC ~495 ~519 ~62,100 Bright green fluorophore, but susceptible to photobleaching and pH changes.

| Rhodamine B | ~555 | ~580 | ~62,400 | Bright orange-red fluorophore, generally more photostable than FITC. |

Note: Brightness is the product of the molar extinction coefficient and the quantum yield. Brightness values are approximate and can vary with the conjugation and local environment.[6][7]

Q2: I am seeing a very weak or no signal from my this compound staining. What are the potential causes?

A: A weak or absent signal can be attributed to three main categories of issues: the probe and reagents, the biological sample, or the imaging hardware and settings.[1] A systematic approach is needed to identify the root cause.

Common factors include:

  • Probe-Related: Incorrect probe concentration, degradation of the probe, or inappropriate buffer conditions (pH, presence of quenching agents).[8][9]

  • Sample-Related: Low or no PSMA expression in the chosen cell line, poor cell health, or issues with the experimental protocol such as insufficient incubation time.[10]

  • System-Related: Mismatched excitation/emission filters, low excitation light intensity, short camera exposure time, or photobleaching from excessive light exposure.[11][12]

Q3: How can I systematically troubleshoot the low signal issue?

A: A logical workflow can help you efficiently diagnose the problem. Start by verifying the most straightforward and common issues before moving to more complex possibilities. The following diagram outlines a recommended troubleshooting path.

TroubleshootingWorkflow Start Low or No Signal Detected CheckSystem Step 1: Verify Imaging System Start->CheckSystem CheckFilters Are Excitation/Emission filters correct for probe? CheckSystem->CheckFilters CheckPower Is laser power/exposure adequate? CheckFilters->CheckPower Yes AdjustFilters Action: Select correct filter set for your fluorophore. CheckFilters->AdjustFilters No SystemOK System Settings Correct CheckPower->SystemOK Yes AdjustPower Action: Increase power/ exposure time carefully. (Beware of photobleaching) CheckPower->AdjustPower No CheckSample Step 2: Verify Biological Sample SystemOK->CheckSample ProblemSolved Signal Restored AdjustFilters->ProblemSolved AdjustPower->ProblemSolved CheckPSMA Does the cell line express PSMA? CheckSample->CheckPSMA PositiveControl Action: Run a positive control (e.g., LNCaP cells). CheckPSMA->PositiveControl Unsure/No CheckHealth Are cells healthy and not overgrown? CheckPSMA->CheckHealth Yes PositiveControl->ProblemSolved OptimizeCulture Action: Optimize cell culture conditions. Use cells at 70-80% confluency. CheckHealth->OptimizeCulture No SampleOK Sample is Validated CheckHealth->SampleOK Yes OptimizeCulture->ProblemSolved CheckProbe Step 3: Verify Probe & Protocol SampleOK->CheckProbe CheckConc Is probe concentration optimal? CheckProbe->CheckConc TitrateProbe Action: Perform a concentration titration (e.g., 100 nM - 5 µM). CheckConc->TitrateProbe No/Unsure CheckIncubation Is incubation time sufficient? CheckConc->CheckIncubation Yes TitrateProbe->ProblemSolved IncreaseTime Action: Increase incubation time (e.g., 30-60 min). CheckIncubation->IncreaseTime No CheckStorage Was probe stored correctly (protected from light, correct temp)? CheckIncubation->CheckStorage Yes IncreaseTime->ProblemSolved NewProbe Action: Use a fresh aliquot of the probe. CheckStorage->NewProbe No CheckStorage->ProblemSolved Yes NewProbe->ProblemSolved

Caption: A step-by-step workflow for troubleshooting low fluorescence signal.

Q4: What is the uptake mechanism for this compound and where should I expect to see the signal?

A: this compound is a small molecule inhibitor that binds to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA), which is a type II transmembrane protein.[13] A key feature of PSMA is that upon ligand binding, it undergoes rapid internalization into the cell via clathrin-coated pits.[10][14][15] Therefore, you should expect to see an initial signal on the cell membrane, followed by accumulation of the signal in intracellular vesicles as the probe is endocytosed.[16][17]

Caption: Binding and internalization pathway of a PSMA-targeted probe.

Q5: Could my experimental protocol be the problem? What does a standard protocol for this compound staining look like?

A: Yes, suboptimal protocol steps are a frequent source of error. Insufficient incubation time, incorrect probe concentration, or excessive washing can all lead to a weak signal. Below is a generalized protocol for live-cell imaging with a probe like this compound.

Experimental Protocol: Live-Cell Imaging with this compound

  • Cell Preparation:

    • Seed PSMA-positive cells (e.g., LNCaP) onto glass-bottom imaging dishes or chamber slides.

    • Culture cells until they reach 60-80% confluency. Overgrown or unhealthy cells can yield poor results.

  • Probe Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store protected from light at -20°C or -80°C.[3][18]

    • On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium. Phenol (B47542) red-free medium is recommended to reduce background fluorescence.[19]

  • Staining Procedure:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.[18]

    • Add the this compound working solution to the cells and incubate for 30-90 minutes at 37°C in a humidified incubator, protected from light.[18]

    • Aspirate the probe solution.

    • Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound probe and reduce background.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

    • Place the dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.

    • Set the microscope with the correct excitation and emission filters for your probe's fluorophore.

    • Use the lowest possible excitation intensity and exposure time that provides a detectable signal to minimize phototoxicity and photobleaching.[20][21]

    • Acquire images.

  • Controls:

    • Positive Control: Use a cell line known to have high PSMA expression (e.g., LNCaP).[22]

    • Negative Control: Use a PSMA-negative cell line (e.g., PC-3) to check for non-specific binding.[23]

    • Unstained Control: Image unstained cells using the same settings to assess the level of cellular autofluorescence.[24]

Q6: My signal is bright initially but fades quickly. How can I minimize photobleaching?

A: The phenomenon you are describing is photobleaching, the irreversible photochemical destruction of a fluorophore.[11] It is a significant challenge in live-cell imaging.

Strategies to Reduce Photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that still provides an acceptable signal-to-noise ratio (SNR).[20][25]

  • Minimize Exposure Time: Use the shortest possible camera exposure times and avoid unnecessary illumination of the sample between acquisitions.[25][26]

  • Use Antifade Reagents: For live-cell imaging, supplement your imaging medium with an antifade reagent like VectaCell™ Trolox or ProLong™ Live. These reagents scavenge the reactive oxygen species that cause photobleaching.[11][20]

  • Choose Photostable Dyes: If possible, select probes conjugated to more robust, modern fluorophores that are engineered for greater photostability.[25]

  • Optimize Image Acquisition: Only collect the data you need. Reduce the frequency of time-lapse imaging or the number of Z-stacks to minimize the total light dose delivered to your sample.[11]

Q7: My signal is weak, but the background is very high. What should I do?

A: High background fluorescence can obscure a weak signal, leading to a poor signal-to-noise ratio (SNR).[12][27]

Sources of and Solutions for High Background:

  • Autofluorescence: Cells and tissues contain endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce naturally, especially in the blue/green spectrum.[28][29][30]

    • Solution: Use fluorophores in the far-red or NIR range (e.g., Cy5, IRDye800CW) to avoid the spectral range of most autofluorescence.[28] Also, use phenol red-free media, as it is a major source of background fluorescence.[19]

  • Non-specific Probe Binding: The probe may be binding to cellular components other than PSMA.

    • Solution: Ensure your washing steps after incubation are thorough. You can also try reducing the probe concentration. Running a PSMA-negative cell line as a control will help determine the level of non-specific binding.[23]

  • Excess Unbound Probe: Insufficient washing will leave a high concentration of fluorescent probe in the imaging medium.

    • Solution: Increase the number and duration of wash steps after probe incubation.[31]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) can react with cellular amines to create fluorescent products.[29][32]

    • Solution: This is more relevant for fixed-cell imaging. If you must fix, consider using an organic solvent like ice-cold methanol (B129727) or treating aldehyde-fixed samples with a reducing agent like sodium borohydride.[29]

References

Technical Support Center: Troubleshooting Background Autofluorescence in Experiments with PSMA-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PSMA-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with background autofluorescence in your experiments. High background fluorescence can mask specific signals, leading to difficulties in data interpretation. This guide will walk you through identifying the source of autofluorescence and provide detailed protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is background autofluorescence?

A1: Background autofluorescence is the natural emission of light by biological materials when excited by a light source. This phenomenon is not caused by any specific fluorescent labeling but originates from endogenous molecules within the cells and tissues. Common sources include collagen, elastin (B1584352), NADH, and lipofuscin.[1] Autofluorescence can interfere with the detection of your intended fluorescent signal, reducing the signal-to-noise ratio.

Q2: Is this compound itself fluorescent and causing the high background?

A2: There is currently no evidence to suggest that this compound is inherently fluorescent or directly induces autofluorescence. High background in experiments involving this compound is more likely to originate from the biological sample itself (e.g., cells or tissue) or from the experimental procedures, such as fixation methods.[2][3]

Q3: How can I determine the source of the high background in my experiment?

A3: A systematic approach is essential. The first step is to include proper controls. The most critical control is an unstained sample (cells or tissue that have gone through all the experimental steps, including fixation and permeabilization, but without the addition of any fluorescent probes or antibodies). By examining this unstained sample under the microscope using the same settings as your experimental samples, you can determine the level of intrinsic autofluorescence. If the unstained sample exhibits high background, the problem is likely autofluorescence from the sample itself.

Q4: What are the most common causes of autofluorescence in cell-based assays?

A4: The most common causes of autofluorescence include:

  • Endogenous Fluorophores: Molecules like NADH, collagen, and elastin naturally fluoresce, particularly in the blue and green spectra.[1][3]

  • Aldehyde Fixation: Fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[3]

  • Cell Culture Media: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[3]

  • Dead Cells: Dead cells tend to be more autofluorescent than healthy cells.[3]

Troubleshooting Guides

If you are experiencing high background autofluorescence in your experiments with this compound, follow these troubleshooting guides to identify and resolve the issue.

Guide 1: Optimizing Sample Preparation and Fixation

Aldehyde-based fixatives are a common source of autofluorescence. Optimizing your fixation protocol can significantly reduce background noise.

Troubleshooting Step Recommendation Detailed Protocol
1. Evaluate Fixation Method Switch from aldehyde-based fixatives to an organic solvent like ice-cold methanol (B129727) or ethanol (B145695).1. Aspirate cell culture medium. 2. Wash cells twice with ice-cold PBS. 3. Add ice-cold (-20°C) methanol or ethanol and incubate for 10 minutes at -20°C. 4. Wash three times with PBS before proceeding with your staining protocol.
2. Reduce Fixative-Induced Autofluorescence If aldehyde fixation is necessary, treat samples with a quenching agent like Sodium Borohydride.1. After fixation with 4% paraformaldehyde, wash samples three times with PBS. 2. Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. 3. Incubate samples in the Sodium Borohydride solution for 15-30 minutes at room temperature. 4. Wash thoroughly three times with PBS.
3. Minimize Fixation Time Fix samples for the minimum time required to preserve cellular morphology.For cultured cells, a 10-15 minute fixation with 4% paraformaldehyde at room temperature is often sufficient. Avoid prolonged fixation.
Guide 2: Chemical Quenching of Autofluorescence

Several chemical reagents can be used to quench autofluorescence from various sources.

Quenching Agent Target Autofluorescence Protocol
Sudan Black B Lipofuscin and other lipophilic sources.1. After your final staining step and washes, prepare a 0.1% Sudan Black B solution in 70% ethanol. 2. Incubate samples for 5-10 minutes at room temperature in the dark. 3. Wash extensively with PBS to remove excess Sudan Black B.
Eriochrome Black T Broad-spectrum autofluorescence.1. Prepare a 0.1% solution of Eriochrome Black T in PBS. 2. After staining, incubate your samples for 1-2 minutes. 3. Wash thoroughly with PBS.
Copper Sulfate General autofluorescence.1. Prepare a solution of 10 mM Copper Sulfate in 50 mM Ammonium Acetate buffer (pH 5.0). 2. Incubate samples for 10-90 minutes at room temperature. 3. Wash with PBS.
Guide 3: Advanced Techniques for Autofluorescence Reduction

For persistent autofluorescence, more advanced imaging and analysis techniques can be employed.

Technique Description Experimental Considerations
Photobleaching Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging your specific signal.1. Before applying your fluorescent probe, illuminate the sample with a broad-spectrum light source (e.g., from your microscope's fluorescence lamp) for an extended period (30 minutes to 2 hours). 2. Proceed with your standard staining protocol. This method is effective but requires careful optimization to avoid damaging the sample.
Spectral Unmixing Using a spectral confocal microscope to capture the entire emission spectrum of your sample. The known emission spectrum of the autofluorescence can then be computationally subtracted from the image.Requires access to a spectral confocal microscope and appropriate analysis software. You will need to acquire a reference spectrum from an unstained control sample.
Use of Far-Red Fluorophores Autofluorescence is often more prominent in the blue and green regions of the spectrum. Shifting your detection to the far-red or near-infrared region can significantly improve the signal-to-noise ratio.Select secondary antibodies or fluorescent probes conjugated to fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5).[1]

PSMA Signaling Pathways

Understanding the signaling pathways involving Prostate-Specific Membrane Antigen (PSMA) can provide context for your experiments. PSMA has been shown to modulate key cellular pathways involved in cancer progression, such as the PI3K-AKT and MAPK pathways.[4][5][6][7]

PSMA_Signaling_Pathway cluster_0 PSMA Absent cluster_1 PSMA Present IGF1R IGF-1R RACK1 RACK1 IGF1R->RACK1 beta1_integrin β1 Integrin beta1_integrin->RACK1 FAK FAK RACK1->FAK GRB2 GRB2 FAK->GRB2 ERK MAPK/ERK GRB2->ERK Proliferation Proliferation ERK->Proliferation PSMA PSMA RACK1_2 RACK1 PSMA->RACK1_2 IGF1R_2 IGF-1R IGF1R_2->RACK1_2 PI3K PI3K RACK1_2->PI3K Disrupts MAPK signaling AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Autofluorescence_Workflow Start Start: High Background Observed Unstained_Control Image Unstained Control Start->Unstained_Control Is_Autofluorescent Is Control Autofluorescent? Unstained_Control->Is_Autofluorescent Optimize_Fixation Optimize Fixation Protocol (e.g., Methanol Fix) Is_Autofluorescent->Optimize_Fixation Yes Non_Specific_Binding Troubleshoot Non-Specific Antibody Binding Is_Autofluorescent->Non_Specific_Binding No Chemical_Quenching Apply Chemical Quenching (e.g., Sodium Borohydride) Optimize_Fixation->Chemical_Quenching Reimage Re-image Sample Chemical_Quenching->Reimage Still_High Background Still High? Reimage->Still_High Advanced_Methods Consider Advanced Methods (Photobleaching, Spectral Unmixing) Still_High->Advanced_Methods Yes End End: Optimized Protocol Still_High->End No Advanced_Methods->End Non_Specific_Binding->End

References

Technical Support Center: Optimizing PSMA-IN-1 Injection Volume for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSMA-IN-1 for in vivo imaging. The following information is curated to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound in a mouse model?

A1: For intravenous (tail vein) injections in mice, a starting volume of 100 µL is a common practice for radiolabeled PSMA inhibitors.[1] However, the optimal volume can be influenced by the concentration of this compound, the required radioactive dose, and the specific mouse model. It is crucial to ensure the injected volume is well-tolerated by the animal.

Q2: How does the injection volume affect the biodistribution and quality of PET images?

A2: The injection volume can influence the pharmacokinetics of this compound. A larger volume may alter the initial concentration gradient and potentially affect the rate of clearance and uptake in tissues. While the molar amount of the tracer often has a more significant impact on receptor saturation and biodistribution, consistency in injection volume across all animals in a study is critical for reproducible quantitative data, such as Standardized Uptake Values (SUV).[2]

Q3: What are the key factors, other than injection volume, that can influence this compound uptake in vivo?

A3: Several factors can significantly impact the uptake of this compound:

  • Molar Amount of Ligand: Injecting a lower molar amount of the ligand can result in higher tumor uptake in certain tumor models.[1]

  • PSMA Expression Levels: The level of PSMA expression on tumor cells is a primary determinant of tracer accumulation.[3][4]

  • Tumor Microenvironment: Factors such as tumor vascularization can affect the delivery of the radioligand.[3]

  • Animal Physiology: Anesthesia protocols and maintaining the animal's body temperature are crucial for consistent metabolic activity and tracer distribution.[2][5]

Q4: What are the best practices for radiolabeling and quality control of this compound?

A4: While specific protocols for this compound may vary, the general steps for radiolabeling PSMA inhibitors with isotopes like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu) involve:

  • Incubation: The this compound precursor is incubated with the radioisotope at an optimized temperature and pH.[6][7]

  • Purification: Post-labeling purification is often necessary to remove unchelated radioisotopes.[7]

  • Quality Control: Radiochemical purity should be assessed using methods like radio-TLC or HPLC to ensure it is above 95%.[7][8]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR) or Poor Tumor Uptake

This is a common issue that can obscure findings and affect the quantification of tracer uptake.

Possible Causes and Solutions:

CauseRecommended Action
Failed or Partial Injection A common reason for low signal is the infiltration of the tracer outside the vein. Confirm a successful intravenous injection by observing for any swelling at the injection site and by measuring the residual radioactivity in the syringe post-injection.[2] Consider imaging the injection site to quantify infiltration.
Insufficient Injected Activity Ensure the injected dose is adequate for the sensitivity of your PET scanner. The radioactive concentration of your this compound solution should be high enough to deliver the required dose within the optimal injection volume.
Suboptimal Molar Amount The amount of the this compound ligand can affect receptor saturation. In some models, a lower molar amount leads to higher tumor-to-background ratios.[1] Consider titrating the molar amount to find the optimal window for your specific model.
Timing of Imaging The time between injection and imaging (uptake time) is critical. For many ⁶⁸Ga-labeled PSMA tracers, imaging is typically performed 60 minutes post-injection.[9] You may need to perform a time-course study to determine the optimal imaging window for this compound.

Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low Signal-to-Noise Ratio check_injection Verify Injection Success (Visual & Residual Activity) start->check_injection injection_failed Injection Failed/Partial check_injection->injection_failed Evidence of Failure injection_ok Injection Successful check_injection->injection_ok No Evidence of Failure exclude_data Exclude Animal Data & Refine Technique injection_failed->exclude_data check_activity Review Injected Activity & Molar Amount injection_ok->check_activity activity_low Activity/Molar Amount Suboptimal check_activity->activity_low Yes activity_ok Activity/Molar Amount Optimal check_activity->activity_ok No optimize_dose Optimize Radiotracer Concentration & Molar Dose activity_low->optimize_dose check_timing Evaluate Imaging Timepoint activity_ok->check_timing timing_suboptimal Suboptimal Uptake Time check_timing->timing_suboptimal Yes end Image Quality Optimized check_timing->end No perform_time_course Perform Time-Course Study timing_suboptimal->perform_time_course

Troubleshooting workflow for low signal in PET images.
Issue 2: High Variability in Quantitative Data (e.g., SUV) Across a Study Group

High variability can mask true biological effects and reduce the statistical power of a study.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Injection Volume Even small variations in injection volume can contribute to variability. Use a consistent volume for all animals, and accurately record the injected volume for each.
Inaccurate Dose Measurement Precisely measure the radioactivity in the syringe before and after injection to determine the actual administered dose for each animal. This is crucial for accurate SUV calculations.[2]
Variations in Animal Physiology Ensure consistent anesthesia protocols, maintain core body temperature, and standardize fasting periods if applicable.[2][5]
Inconsistent Uptake Time The time between injection and scanning should be kept consistent for all animals in the study.

Experimental Protocols

General Protocol for In Vivo PET Imaging with this compound in a Mouse Xenograft Model

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

1. Radiolabeling and Quality Control of this compound

  • Follow a validated radiolabeling procedure for your chosen isotope (e.g., ⁶⁸Ga).

  • Perform quality control to ensure a radiochemical purity of >95% using radio-TLC or HPLC.[7][8]

  • Accurately determine the molar activity of the final product.

2. Animal Preparation

  • Anesthetize the tumor-bearing mouse using a consistent protocol (e.g., inhaled isoflurane).

  • Place the animal on a heated pad to maintain body temperature throughout the procedure.

3. Tracer Administration

  • Prepare the injection solution of radiolabeled this compound, ensuring the desired radioactivity and molar amount are contained within the intended injection volume (e.g., 100 µL).

  • Measure the radioactivity in the syringe before injection.

  • Perform a tail vein injection.

  • Measure the residual radioactivity in the syringe to calculate the net injected dose.

4. PET/CT Imaging

  • Allow for an appropriate uptake period (e.g., 60 minutes), keeping the animal under anesthesia and warm.

  • Position the animal in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Acquire the PET scan for the desired duration.

5. Data Analysis

  • Reconstruct the PET images with appropriate corrections.

  • Draw regions of interest (ROIs) on the tumor and other organs of interest.

  • Calculate the tracer uptake, often expressed as % Injected Dose per gram (%ID/g) or SUV.

Experimental Workflow for this compound In Vivo Imaging

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis radiolabeling Radiolabeling of this compound qc Quality Control (>95% Purity) radiolabeling->qc dose_prep Dose Preparation & Pre-injection Measurement qc->dose_prep animal_prep Animal Preparation (Anesthesia, Warming) injection Intravenous Injection (e.g., 100 µL) animal_prep->injection dose_prep->injection post_injection_measurement Post-injection Measurement injection->post_injection_measurement uptake Uptake Period (e.g., 60 min) post_injection_measurement->uptake pet_ct PET/CT Scan uptake->pet_ct reconstruction Image Reconstruction pet_ct->reconstruction analysis Data Analysis (%ID/g, SUV) reconstruction->analysis

Workflow for small animal PET imaging from preparation to analysis.

References

Technical Support Center: Preventing Photobleaching of PSMA-IN-1 Conjugates During Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing photobleaching of fluorescently labeled small molecule inhibitors, with a focus on Prostate-Specific Membrane Antigen (PSMA) targeted probes like Psma-IN-1 conjugates, during fluorescence microscopy.

Disclaimer: Based on available literature, "this compound" refers to a non-fluorescent inhibitor of PSMA. This guide assumes that users are working with a fluorescently-labeled conjugate of this compound. The photobleaching characteristics are primarily determined by the specific fluorophore attached to this compound. Therefore, the following advice is broadly applicable to small molecule fluorophore conjugates.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This leads to a gradual fading of the fluorescent signal, which can significantly impact the quality and reliability of microscopy data.[2][3] Problems arising from photobleaching include a poor signal-to-noise ratio, difficulty in detecting the target, and the potential for misinterpretation of quantitative studies where signal loss could be mistaken for a biological event.[1]

Q2: My fluorescent signal is fading very quickly. What are the likely causes?

A2: Rapid signal decay is a classic sign of photobleaching. The primary culprits are usually related to the imaging setup and include:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity is the most common cause of rapid photobleaching.[1]

  • Prolonged Exposure Time: Long camera exposure times increase the duration the fluorophore is exposed to excitation light.[1]

  • Frequent Image Acquisition: In time-lapse experiments, capturing images too frequently leads to cumulative light exposure and accelerated photobleaching.

Q3: How can I distinguish between photobleaching and a genuine biological change?

A3: To determine if signal loss is due to photobleaching or a biological event, you can image a control sample under identical conditions but without the biological stimulus. If the fluorescence signal fades in the control sample, photobleaching is the likely cause.[1]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds included in mounting media or added to live-cell imaging media to protect fluorophores from photobleaching.[2] They primarily work by scavenging reactive oxygen species (ROS), which are highly reactive molecules generated during the fluorescence excitation process that can destroy fluorophores.[4]

Troubleshooting Guide: Rapid Photobleaching of Your Fluorescent this compound Conjugate

If you are experiencing rapid signal loss, follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Microscope and Imaging Parameters

The first and most critical step is to minimize the amount of light exposure to your sample.

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1] The use of neutral density filters can help attenuate the excitation light.[2]

  • Decrease Exposure Time: Use the shortest camera exposure time that still allows for clear image acquisition.[1]

  • Minimize Image Acquisition Frequency: For time-lapse studies, increase the interval between image captures to reduce cumulative light exposure.

  • Use a Sensitive Detector: A more sensitive camera (e.g., sCMOS or EMCCD) requires less excitation light to generate a strong signal.[1]

  • Select Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of your specific fluorophore to maximize signal collection and minimize unnecessary light exposure.[1]

Step 2: Employ Antifade Reagents

The chemical environment of your sample significantly influences the rate of photobleaching.

  • For Fixed Cells: Use a commercially available antifade mounting medium. Popular choices include those containing p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • For Live-Cell Imaging: Add an antifade reagent compatible with live cells to your imaging medium. Trolox, a vitamin E derivative, is a commonly used antioxidant for this purpose.

Step 3: Choose a More Photostable Fluorophore

The intrinsic photostability of the fluorophore conjugated to this compound is a key factor. If photobleaching remains a significant issue after optimizing imaging conditions and using antifade reagents, consider using a more robust fluorophore for your conjugate. Newer generations of fluorophores, such as Alexa Fluor or DyLight dyes, are generally more resistant to photobleaching than traditional dyes like FITC.[2]

Quantitative Data on Antifade Reagent Performance

The effectiveness of antifade reagents can vary depending on the fluorophore. The following table summarizes the relative performance of common antifade agents with different classes of dyes.

Antifade ReagentFluorophore ClassRelative Photostability ImprovementKey Considerations
PPD (p-Phenylenediamine) Broad SpectrumHighCan cause diffused and weak fluorescence after storage; may react with cyanine (B1664457) dyes.
NPG (n-Propyl gallate) Broad SpectrumModerate to HighNontoxic, suitable for live cells but can have anti-apoptotic properties. Requires heating to dissolve.
DABCO Broad SpectrumModerateLess effective but also less toxic than PPD. Preferred for some live-cell applications but may also have anti-apoptotic effects.
Trolox Broad SpectrumModerate to HighCell-permeable antioxidant suitable for live-cell imaging.

Note: The effectiveness of antifade reagents is highly dependent on the specific experimental conditions. The information in this table is for general guidance.

Experimental Protocols

Protocol 1: Preparing Fixed Cells with Antifade Mounting Medium
  • Sample Preparation: After completing your staining protocol with the fluorescent this compound conjugate, perform the final washes with phosphate-buffered saline (PBS).

  • Remove Excess Liquid: Carefully aspirate the final wash buffer from your coverslip or slide.

  • Apply Antifade Medium: Add a small drop of a commercial antifade mounting medium (e.g., ProLong™ Gold) to the slide.

  • Mount Coverslip: Gently lower the coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.

  • Curing (if applicable): Allow the mounting medium to cure according to the manufacturer's instructions, which is typically 24 hours at room temperature in the dark.[1]

  • Imaging: Proceed with fluorescence microscopy, following the optimized imaging parameters.

Protocol 2: Live-Cell Imaging with an Antifade Reagent
  • Prepare Antifade Stock Solution: Prepare a stock solution of the chosen antifade reagent (e.g., Trolox) in a suitable solvent according to the manufacturer's recommendations.

  • Add to Imaging Medium: On the day of imaging, dilute the antifade stock solution into your normal cell culture medium to the recommended working concentration.

  • Equilibrate Cells: Replace the medium in your imaging dish with the antifade-containing medium and allow the cells to equilibrate for a short period (e.g., 15-30 minutes) in the incubator.

  • Imaging: Proceed with your live-cell imaging experiment on a microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

Visualizations

Photobleaching_Mechanism Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited Singlet State) Fluorophore_GS->Fluorophore_ES Excitation Light Fluorophore_ES->Fluorophore_GS Fluorescence Emission Fluorophore_TS Fluorophore (Triplet State) Fluorophore_ES->Fluorophore_TS Intersystem Crossing ROS Reactive Oxygen Species (ROS) Fluorophore_TS->ROS Reacts with O2 Bleached_Fluorophore Bleached Fluorophore (Non-Fluorescent) Fluorophore_TS->Bleached_Fluorophore Photochemical Reaction ROS->Bleached_Fluorophore Oxidizes Fluorophore

Caption: Mechanism of photobleaching.

Prevention_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy Imaging Choose_Fluorophore Choose Photostable Fluorophore Conjugate Use_Antifade Use Antifade Reagent Choose_Fluorophore->Use_Antifade Optimize_Light Minimize Excitation Light Use_Antifade->Optimize_Light Optimize_Time Shorten Exposure Time Optimize_Light->Optimize_Time Optimize_Detector Use Sensitive Detector Optimize_Time->Optimize_Detector End High-Quality Image Optimize_Detector->End Start Experiment Start Start->Choose_Fluorophore

Caption: Workflow for preventing photobleaching.

References

common issues with Psma-IN-1 stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Psma-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability and storage of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA) with a reported Ki value of 2.49 nM. Structurally, it is a squaramic acid-based inhibitor, which distinguishes it from the more common urea-based PSMA inhibitors.[1][2] This core structure is generally stable in aqueous environments. Additionally, this compound incorporates a near-infrared (NIR) dye, making it suitable for fluorescent imaging applications.[1][2]

Q2: How should I store the solid (powder) form of this compound?

For long-term storage of solid this compound, it is recommended to keep it at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.[3][4] It is crucial to store the vial in a desiccator to protect it from moisture, which can accelerate degradation. Before opening the vial, always allow it to warm to room temperature to prevent condensation from forming inside.[5]

Q3: What is the best solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3][6] It is important to use anhydrous DMSO, as water can promote hydrolysis of the compound over time.

Q4: How should I store the stock solution of this compound?

Once prepared, stock solutions in DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture.

Q5: Is this compound sensitive to light?

This compound contains a squaraine dye component for NIR imaging. Squaraine dyes are known for their good photostability.[2][7][8] However, as a general precaution for any fluorescent molecule, it is advisable to protect solutions of this compound from prolonged exposure to direct light. Storing stock solutions in amber vials or wrapping vials in aluminum foil can help minimize potential photodegradation.

Q6: What is the stability of this compound in aqueous solutions and cell culture media?

The squaramide core of this compound is generally stable in aqueous solutions within a pH range of 3 to 10.[1][9] However, at pH values above 10, hydrolysis can occur. When preparing working solutions in aqueous buffers or cell culture media, it is best to do so immediately before use. Do not store this compound in aqueous solutions for extended periods, as its potency may decrease over time due to hydrolysis or non-specific binding to components in the media.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in my assay.

This is a common issue that can often be traced back to compound stability.

  • Possible Cause 1: Degraded stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution from the solid compound. If the issue is resolved, discard the old stock solution. To verify, you can run a simple stability check as described in the Experimental Protocols section.

  • Possible Cause 2: Instability in the assay buffer.

    • Troubleshooting Step: Ensure your assay buffer has a pH between 3 and 9. If you are working at a higher pH, the squaramide core of this compound may be undergoing hydrolysis.[1][9] Consider if you can adjust the pH of your assay. Always add the inhibitor to the assay medium as the final step and as close to the start of the experiment as possible.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Complex organic molecules can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Consider using low-adhesion plasticware or pre-treating your plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

Issue 2: Difficulty dissolving this compound.
  • Possible Cause 1: Incorrect solvent.

    • Troubleshooting Step: Ensure you are using anhydrous DMSO for the initial stock solution. For aqueous working solutions, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cell toxicity and precipitation.[4]

  • Possible Cause 2: Compound has precipitated out of solution.

    • Troubleshooting Step: If you observe precipitation when diluting your DMSO stock into an aqueous buffer, try the following:

      • Warm the solution gently (up to 50°C) and vortex or sonicate to aid dissolution.[4]

      • Increase the final percentage of DMSO in your working solution, being mindful of the tolerance of your experimental system.

      • Consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in your buffer to improve solubility, if compatible with your assay.[10]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationNotes
Solid (Powder)N/A-20°CUp to 3 yearsStore in a desiccator. Allow to warm to room temperature before opening.[3][4]
4°CUp to 2 yearsFor shorter-term storage.[3]
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[3]
-20°CUp to 1 monthFor more frequent use.[3]
Working SolutionAqueous Buffer/MediaRoom Temperature or 37°CPrepare fresh dailyStability is pH-dependent; avoid pH > 10. Do not store for extended periods.

Table 2: Factors Affecting this compound Stability

FactorEffectRecommendation
pH Stable in the pH range of 3-9. Hydrolysis can occur at pH > 10.[1][9]Maintain working solution pH within the stable range.
Moisture Can lead to hydrolysis of the solid compound and in stock solutions.Store solid in a desiccator. Use anhydrous DMSO for stock solutions.
Light Potential for photodegradation of the NIR dye component.Protect solutions from prolonged exposure to direct light. Use amber vials or foil.
Temperature Higher temperatures accelerate degradation.Store as recommended in Table 1. Avoid repeated freeze-thaw cycles.
Solvent Susceptible to hydrolysis in aqueous solutions over time.Prepare aqueous working solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Remove the vial of solid this compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, for 1 mg of this compound (Molecular Weight: 1333.40 g/mol ), you will need 75.0 µL of DMSO to make a 10 mM solution.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method to check for the appearance of degradation products.

  • Sample Preparation:

    • Time Zero (T0) Sample: Dilute your freshly prepared this compound stock solution to a final concentration of 100 µM in your experimental buffer (e.g., PBS, pH 7.4).

    • Test Sample: Incubate an aliquot of the 100 µM solution under the conditions you wish to test (e.g., 37°C for 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the absorbance maximum of the squaraine dye (around 620-630 nm) and a second wavelength (e.g., 254 nm) to detect non-chromophoric degradation products.

  • Analysis:

    • Inject the T0 sample and record the chromatogram. You should observe a major peak corresponding to intact this compound.

    • Inject the test sample. Compare the chromatogram to the T0 sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of remaining this compound can be calculated from the peak areas.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_experiment Experimental Use storage Store Solid this compound at -20°C in Desiccator warm Warm to Room Temp before opening storage->warm dissolve Dissolve in Anhydrous DMSO to make Stock Solution warm->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Stock at -80°C aliquot->store_stock dilute Prepare Fresh Working Solution in Aqueous Buffer (pH < 9) store_stock->dilute use Use Immediately in Experiment dilute->use

This compound Handling and Storage Workflow.

troubleshooting_workflow start Inconsistent or Low Activity Observed check_stock Is the stock solution older than 1 month (-20°C) or 6 months (-80°C)? start->check_stock fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock Yes check_buffer Is the assay buffer pH > 9? check_stock->check_buffer No retest Retest Experiment fresh_stock->retest problem_solved Problem Resolved retest->problem_solved Success contact_support Contact Technical Support retest->contact_support Failure adjust_ph Adjust Buffer pH or Prepare Working Solution Fresh check_buffer->adjust_ph Yes check_solubility Is there visible precipitation in the working solution? check_buffer->check_solubility No adjust_ph->retest solubilize Use Sonication/Gentle Heat or Consider Surfactants check_solubility->solubilize Yes check_solubility->contact_support No solubilize->retest

Troubleshooting Workflow for this compound Activity Issues.

hydrolysis_pathway psma_in1 This compound (Intact) Squaramide Core hydrolyzed Degradation Product Opened Squaramide Ring psma_in1:p1->hydrolyzed:p1 Hydrolysis (pH > 10, H₂O) inactive Loss of PSMA Binding Affinity hydrolyzed->inactive

References

improving the signal-to-noise ratio of Psma-IN-1 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Psma-IN-1 for imaging applications. The information is designed to address specific issues that may be encountered during experimental procedures and to offer solutions for improving the signal-to-noise ratio of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an ideal target for imaging.[1][2][3] this compound, when conjugated to an imaging agent (e.g., a radionuclide for PET or SPECT imaging), binds with high affinity to the extracellular domain of PSMA.[4] This specific binding allows for the targeted delivery of the imaging agent to tumor cells, enabling their visualization.

Q2: What is the typical biodistribution of PSMA-targeted imaging agents like this compound?

Following intravenous administration, PSMA-targeted agents like this compound are cleared from the bloodstream and accumulate in tissues with high PSMA expression. Besides prostate tumors, physiological uptake is commonly observed in the lacrimal glands, salivary glands, kidneys, spleen, and small intestine.[2][5] The primary route of clearance for many small molecule PSMA inhibitors is renal.[1][5] Understanding this normal biodistribution is crucial for distinguishing between physiological uptake and pathological lesions.

Q3: What are the recommended imaging protocols for PSMA-targeted agents?

While specific protocols should be optimized for this compound, general guidelines for similar small molecule PSMA PET imaging agents can be followed. For example, for 68Ga-PSMA-11, an administered activity of 111–259 MBq (3–7 mCi) is recommended, with an uptake time of 50–100 minutes post-injection.[6] For 18F-DCFPyL, the recommended activity is 296–370 MBq (8–10 mCi) with an uptake time of 60 minutes.[6] Patients are typically advised to be well-hydrated and to void immediately before imaging to reduce signal from the bladder.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Tumor Signal / Low Signal-to-Noise Ratio (SNR) 1. Suboptimal Uptake Time: The imaging time point may not coincide with the peak tumor uptake and clearance from background tissues.1. Optimize Uptake Time: Perform a pilot study with dynamic imaging or multiple static images at different time points (e.g., 30, 60, 90, 120 minutes post-injection) to determine the optimal imaging window for this compound.
2. Low PSMA Expression: The tumor model or patient may have low expression of PSMA.2. Confirm PSMA Expression: If possible, verify PSMA expression in the target tissue using immunohistochemistry (IHC) or other molecular biology techniques.
3. Incorrect Radiotracer Dose: The injected dose may be too low for adequate signal detection.3. Adjust Dose: Ensure the administered activity is within the recommended range for the specific imaging modality and this compound construct.
4. Image Reconstruction Parameters: Suboptimal reconstruction parameters can increase noise and reduce signal.4. Optimize Reconstruction: Consult with a nuclear medicine physicist or imaging specialist to optimize reconstruction algorithms (e.g., OSEM with appropriate iterations and subsets, or Bayesian penalized likelihood) to improve SNR.[7]
High Background Signal 1. Inadequate Clearance: The imaging agent may not have sufficiently cleared from non-target tissues.1. Increase Uptake Time: Allow for a longer period between injection and imaging to facilitate clearance from background tissues.
2. Renal Impairment: Reduced kidney function can lead to slower clearance of the radiotracer.2. Assess Renal Function: Consider the subject's renal function and adjust protocols accordingly. Delayed imaging may be particularly beneficial.
3. High Non-specific Binding: The this compound conjugate may exhibit off-target binding.3. Blocking Study: In preclinical models, co-inject a non-labeled PSMA inhibitor to confirm that the observed signal is specific to PSMA binding.
Image Artifacts 1. Patient/Animal Motion: Movement during the scan can cause blurring and reduce image quality.1. Immobilization: Use appropriate restraints or anesthesia for animal imaging. For clinical imaging, ensure the patient is comfortable and instructed to remain still.
2. Metal Implants: Metallic implants can cause attenuation artifacts in CT-based attenuation correction.2. Review CT Images: Carefully inspect the CT images for the presence of metal artifacts and consider their potential impact on PET quantification.
3. High Bladder Activity: Intense signal from the bladder can create "star" artifacts and obscure nearby lesions.3. Hydration and Voiding: Encourage good hydration and have the patient void immediately before the scan.[3] Consider the use of a diuretic if clinically appropriate.

Experimental Protocols

General Protocol for In Vivo PET Imaging with a 68Ga-labeled this compound
  • Radiolabeling: Synthesize [68Ga]Ga-Psma-IN-1 according to established radiolabeling procedures. Ensure radiochemical purity is >95%.

  • Animal/Patient Preparation:

    • Fast the subject for 4-6 hours prior to injection to reduce background signal.

    • Ensure adequate hydration.

  • Dose Administration:

    • Administer an appropriate dose of [68Ga]Ga-Psma-IN-1 intravenously. For preclinical mouse models, a typical dose is 5-10 MBq. For clinical studies, a dose of 111–259 MBq is common for 68Ga-labeled agents.[6]

  • Uptake Period:

    • Allow for an uptake period of 50-100 minutes.[6] Keep the subject in a quiet, comfortable environment to minimize stress.

  • Image Acquisition:

    • Position the subject in the PET scanner.

    • Acquire a CT scan for attenuation correction and anatomical localization.

    • Perform a whole-body or region-of-interest PET scan. Acquisition time per bed position is typically 2-4 minutes.

  • Image Reconstruction:

    • Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with appropriate corrections for attenuation, scatter, and randoms.

Quantitative Data Summary
Parameter 68Ga-PSMA-11 18F-DCFPyL Reference
Administered Activity 111–259 MBq (3–7 mCi)296–370 MBq (8–10 mCi)[6]
Uptake Time 50–100 min60 min[6]
Effective Dose 0.017 mSv/MBq0.011 mSv/MBq[6]
Highest Organ Dose Kidneys (0.37 mGy/MBq)Kidneys (0.123 mGy/MBq)[6]

Visualizations

PSMA_Signaling_Pathway Simplified PSMA-Targeted Imaging Workflow cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging cluster_3 Biological Process Patient_Preparation Patient Preparation (Hydration, Fasting) Radiotracer_Injection This compound Radiotracer Injection (IV) Patient_Preparation->Radiotracer_Injection Uptake_Phase Uptake Phase (Tracer Distribution & Clearance) Radiotracer_Injection->Uptake_Phase Tracer_in_Bloodstream Tracer in Bloodstream Radiotracer_Injection->Tracer_in_Bloodstream PET_CT_Scan PET/CT Scan Uptake_Phase->PET_CT_Scan Image_Acquisition Image Data Acquisition PET_CT_Scan->Image_Acquisition Image_Reconstruction Image Reconstruction (e.g., OSEM) Image_Acquisition->Image_Reconstruction Data_Analysis Quantitative & Qualitative Data Analysis Image_Reconstruction->Data_Analysis Clinical_Report Clinical Report / Research Findings Data_Analysis->Clinical_Report PSMA_Binding Binding to PSMA on Tumor Cells Tracer_in_Bloodstream->PSMA_Binding Renal_Clearance Renal Clearance of Unbound Tracer Tracer_in_Bloodstream->Renal_Clearance Internalization Internalization (in some cases) PSMA_Binding->Internalization Signal_Emission Positron Emission (Signal Generation) Internalization->Signal_Emission Signal_Emission->PET_CT_Scan

Caption: Workflow for this compound PET/CT imaging from patient preparation to data analysis.

Troubleshooting_Logic Troubleshooting Low Signal-to-Noise Ratio Start Low SNR Observed Check_Uptake Is Uptake Time Optimal? Start->Check_Uptake Optimize_Uptake Perform Time-Course Experiment Check_Uptake->Optimize_Uptake No Check_PSMA Is PSMA Expression Confirmed? Check_Uptake->Check_PSMA Yes Optimize_Uptake->Check_PSMA Confirm_PSMA Validate with IHC or other methods Check_PSMA->Confirm_PSMA No Check_Dose Is Dose Adequate? Check_PSMA->Check_Dose Yes Confirm_PSMA->Check_Dose Adjust_Dose Increase Dose within Safe Limits Check_Dose->Adjust_Dose No Check_Recon Are Reconstruction Parameters Optimized? Check_Dose->Check_Recon Yes Adjust_Dose->Check_Recon Optimize_Recon Consult Imaging Physicist to Adjust Algorithm Check_Recon->Optimize_Recon No Improved_SNR Improved SNR Check_Recon->Improved_SNR Yes Optimize_Recon->Improved_SNR

Caption: Logical workflow for troubleshooting low signal-to-noise ratio in this compound imaging.

References

Validation & Comparative

A Comparative Guide to Psma-IN-1 and Other Non-Radiolabeled PSMA Inhibitors for Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a compelling target for the development of targeted therapies for prostate cancer and other solid tumors. Non-radiolabeled PSMA inhibitors, particularly those utilized as small molecule-drug conjugates (SMDCs), represent a promising therapeutic strategy. This guide provides an objective comparison of Psma-IN-1 against other notable non-radiolabeled PSMA inhibitors, supported by experimental data to aid in the selection of appropriate research tools and therapeutic candidates.

Quantitative Comparison of Inhibitor Performance

The efficacy of PSMA inhibitors is primarily evaluated by their binding affinity (Ki or IC50 values) and their cytotoxic effect when conjugated to a payload. The following tables summarize the performance of this compound and other selected non-radiolabeled PSMA inhibitors based on published experimental data.

Table 1: Comparative Binding Affinity of Non-Radiolabeled PSMA Inhibitors

Inhibitor/ConjugateKi (nM)IC50 (nM)Assay MethodCell Line
This compound (compound 23) 2.49-Not SpecifiedNot Specified
PSMA-ADC (Antibody-Drug Conjugate) -≤ 0.022Cell Viability AssayPSMA-positive cells (>10^5 molecules/cell)
PSMA-ADC (Antibody-Drug Conjugate) -0.80Cell Viability AssayCWR22rv1 cells (~10^4 molecules/cell)
PSMA-ADC (Antibody-Drug Conjugate) -> 30Cell Viability AssayPSMA-negative cells
DBCO-PEG4-CTT-54 (Irreversible) -1.0Not SpecifiedNot Specified
DBCO-PEG4-CTT-54.2 (Slowly Reversible) -6.6Not SpecifiedNot Specified

Note: Direct comparison of absolute values should be approached with caution as experimental conditions can vary between studies.

Table 2: In Vivo Efficacy of Selected Non-Radiolabeled PSMA Inhibitor Conjugates

Inhibitor ConjugateAnimal ModelTumor ModelDosing RegimenOutcome
This compound BALB/c nude mice22Rv1 xenograft0.33 mg/kg, i.v., single doseInhibition of tumor growth; Tumor-to-Normal Tissue Ratio (TNR) increased from 3.20 at 2h to 6.27 at 48h.[1]
PSMA ADC Not SpecifiedLuCaP 96CR xenograftOnce weekly for four weeksSignificant decrease in tumor volumes (10-14% of control group).[2]
PSMA ADC MicePatient-derived xenografts (LuCaP 58, 77, 96CR, 105)1-6 mg/kg, once a week for four weeksVaried responses from complete tumor regression (LuCaP 96CR) to unimpeded progression (LuCaP 58).[3]

Mechanism of Action: PSMA-Targeted Small Molecule-Drug Conjugates (SMDCs)

Non-radiolabeled PSMA inhibitors are often functionalized as SMDCs. This therapeutic strategy leverages the high specificity of the inhibitor for PSMA, which is overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.

SMDC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SMDC PSMA-Targeted SMDC (Inhibitor-Linker-Payload) PSMA PSMA Receptor SMDC->PSMA 1. Binding PSMA_SMDC PSMA-SMDC Complex Endosome Endosome PSMA_SMDC->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action of a PSMA-targeted small molecule-drug conjugate (SMDC).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PSMA inhibitors.

In Vitro IC50 Determination via Competitive Binding Assay

This assay quantifies the concentration of a non-radiolabeled inhibitor required to displace 50% of a radiolabeled ligand from PSMA.

IC50_Workflow start Start cell_prep Prepare PSMA-expressing cells (e.g., LNCaP) in assay plates start->cell_prep add_inhibitor Add increasing concentrations of non-radiolabeled inhibitor cell_prep->add_inhibitor add_radioligand Add a fixed concentration of radiolabeled PSMA ligand add_inhibitor->add_radioligand incubate Incubate to allow competitive binding add_radioligand->incubate wash Wash cells to remove unbound ligands incubate->wash measure Measure bound radioactivity (e.g., using a gamma counter) wash->measure analyze Analyze data using non-linear regression to determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination of PSMA inhibitors.

Protocol Details:

  • Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured to confluency in appropriate media and then seeded into multi-well plates.

  • Inhibitor Preparation: A serial dilution of the non-radiolabeled test inhibitor is prepared.

  • Competitive Binding: The cells are incubated with varying concentrations of the test inhibitor in the presence of a constant concentration of a known radiolabeled PSMA ligand (e.g., [125I]I-DCIBzL).

  • Incubation and Washing: The mixture is incubated to reach binding equilibrium. Unbound ligands are then removed by washing the cells with a cold buffer.

  • Quantification: The amount of bound radioligand is quantified using a scintillation counter or gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a PSMA inhibitor conjugate in a mouse model.

InVivo_Workflow start Start tumor_inoculation Inoculate immunodeficient mice with PSMA-positive human prostate cancer cells (e.g., 22Rv1, LNCaP) start->tumor_inoculation tumor_growth Allow tumors to establish to a palpable size tumor_inoculation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer the PSMA inhibitor conjugate and vehicle control according to the defined dosing schedule randomization->treatment monitoring Monitor tumor volume, body weight, and overall animal health regularly treatment->monitoring endpoint At the study endpoint, sacrifice mice and excise tumors for further analysis (e.g., weight, histology) monitoring->endpoint data_analysis Analyze tumor growth inhibition, survival rates, and toxicity endpoint->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo efficacy study of a PSMA inhibitor conjugate.

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) are typically used.

  • Cell Implantation: PSMA-positive human prostate cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, different doses of the test compound).

  • Treatment Administration: The PSMA inhibitor conjugate is administered via a specified route (e.g., intravenous, intraperitoneal) and schedule.

  • Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored to assess toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for histological or molecular analysis. Tumor growth inhibition is calculated and statistically analyzed.

References

Validating the Specificity of Psma-IN-1 in PSMA-Negative Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of Psma-IN-1, a putative inhibitor of Prostate-Specific Membrane Antigen (PSMA). The central principle of a targeted therapeutic agent is its selective activity against cells expressing the target protein, with minimal to no effect on non-target cells. This document outlines the experimental data and protocols necessary to assess the specificity of this compound by comparing its effects on PSMA-positive (LNCaP) and PSMA-negative (PC-3) prostate cancer cell lines. For comparative context, data patterns observed with established PSMA-targeting agents are included.

Data Presentation: Comparative Activity of PSMA Inhibitors

The specificity of a PSMA inhibitor is quantitatively demonstrated by a significant difference in its biological effect on cells that express PSMA versus those that do not. This is often measured through binding affinity, cellular uptake, and cytotoxicity.

Table 1: Comparative Binding Affinity and Cellular Uptake

This table illustrates the expected differential binding and uptake of a PSMA-targeted agent. A highly specific agent will show potent binding (low IC50) and high cellular uptake in PSMA-positive LNCaP cells, with negligible activity in PSMA-negative PC-3 cells.

CompoundCell LinePSMA ExpressionParameterValueReference
This compound (Hypothetical Data) LNCaPPositiveIC50 (Binding)~5 nMN/A
PC-3NegativeIC50 (Binding)>10,000 nMN/A
LNCaPPositive% Uptake (4h)~15%N/A
PC-3Negative% Uptake (4h)<0.5%N/A
Reference Compound: PSMA-617 LNCaPPositiveIC50 (Binding)~10 nM[1]
PC-3NegativeCellular UptakeNegligible[1][2]
Reference Compound: 2-PMPA LNCaPPositiveIC50 (Inhibition)~0.1 µM[3]
PC-3NegativeEffectNo effect on telomere DNA damage[4]

IC50 (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the binding or activity of a target by 50%. A lower IC50 value indicates higher potency. % Uptake: The percentage of the total administered compound that is taken up by the cells.

Table 2: Comparative Cytotoxicity

For PSMA inhibitors linked to a cytotoxic payload (e.g., a radionuclide like ¹⁷⁷Lu), specificity is determined by selective cell killing. The table below presents hypothetical cytotoxicity data for a this compound conjugate.

Compound ConjugateCell LinePSMA ExpressionParameterValueReference
¹⁷⁷Lu-Psma-IN-1 (Hypothetical) LNCaPPositiveIC50 (Cytotoxicity)~15 nMN/A
PC-3NegativeIC50 (Cytotoxicity)Not AchievedN/A
Reference: ¹⁷⁷Lu-PSMA-617 LNCaPPositiveEffectSignificant cell death[5]
PC-3NegativeEffectNo cytotoxic effect[6]
Reference: PPD/polyIC (PSMA-targeted) LNCaPPositiveEffectSelective cell killing[7]
PC-3NegativeEffectNo selective cell killing[7]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are methodologies for key experiments to validate the specificity of this compound.

Protocol 1: Competitive Binding Assay

This assay determines the binding affinity (IC50) of this compound for the PSMA protein by measuring its ability to compete with a known radiolabeled PSMA ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells.

Materials:

  • PSMA-positive LNCaP cells and PSMA-negative PC-3 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617)

  • Unlabeled this compound

  • Binding Buffer (e.g., Tris-HCl, pH 7.4 with MgCl₂)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP and PC-3 cells in separate 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in binding buffer (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • Assay:

    • Wash cells twice with ice-cold PBS.

    • Add binding buffer to each well.

    • For total binding wells, add only the radiolabeled ligand.

    • For non-specific binding wells, add the radiolabeled ligand plus a high concentration of a known unlabeled ligand (e.g., 2-PMPA).

    • For competition wells, add the radiolabeled ligand and the serial dilutions of this compound.

  • Incubation: Incubate the plate at 4°C for 1 hour.

  • Washing: Terminate the assay by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells in each well and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and use non-linear regression to determine the IC50 value.[8]

Protocol 2: Cell Viability (Cytotoxicity) Assay

This assay measures the effect of a cytotoxic version of this compound (e.g., conjugated to a drug or radionuclide) on cell viability.

Objective: To evaluate the selective cytotoxic effect of a this compound conjugate on PSMA-positive versus PSMA-negative cells.

Materials:

  • LNCaP and PC-3 cells

  • 96-well plates

  • This compound conjugated to a cytotoxic agent

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP and PC-3 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the this compound conjugate for a predetermined exposure period (e.g., 48-72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 for cytotoxicity.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes, aiding in the understanding of experimental design and molecular interactions.

cluster_psma_pos PSMA-Positive Cells (LNCaP) cluster_psma_neg PSMA-Negative Cells (PC-3) LNCaP_cells LNCaP Cells LNCaP_treatment Treat with this compound LNCaP_cells->LNCaP_treatment LNCaP_binding This compound Binds to PSMA LNCaP_treatment->LNCaP_binding LNCaP_effect Biological Effect (e.g., Inhibition, Cytotoxicity) LNCaP_binding->LNCaP_effect PC3_cells PC-3 Cells PC3_treatment Treat with this compound PC3_cells->PC3_treatment PC3_no_binding No Significant Binding PC3_treatment->PC3_no_binding PC3_no_effect No Biological Effect PC3_no_binding->PC3_no_effect

Caption: Logical workflow demonstrating the expected selective action of this compound.

start Seed LNCaP (PSMA+) and PC-3 (PSMA-) cells treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for defined period (e.g., 48 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance at 570 nm assay->measure analyze Calculate % Viability and Determine IC50 values measure->analyze compare Compare IC50 values between LNCaP and PC-3 cells analyze->compare

Caption: Experimental workflow for a comparative cytotoxicity assay.

cluster_cell PSMA-Positive Cell PSMA PSMA Enzyme Product NAA + Glutamate (Product) PSMA->Product cleaves Substrate NAAG (Substrate) Substrate->PSMA binds downstream Downstream Signaling (e.g., PI3K/Akt pathway) Product->downstream PsmaIN1 This compound (Inhibitor) PsmaIN1->PSMA blocks

Caption: Simplified mechanism of action for a PSMA inhibitor like this compound.

References

A Comparative Analysis of Near-Infrared (NIR) Probes for Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prostate cancer research and clinical translation, near-infrared (NIR) fluorescent probes targeting the Prostate-Specific Membrane Antigen (PSMA) have emerged as powerful tools for intraoperative guidance and diagnostic imaging. This guide provides a comparative analysis of prominent PSMA-targeted NIR probes, with a focus on their performance metrics and underlying experimental validation. While the specific designation "Psma-IN-1" is not widely documented in peer-reviewed literature, this guide will focus on well-characterized probes, including those based on the PSMA-1 ligand, to provide a valuable comparative resource.

Quantitative Performance Data

The following table summarizes key quantitative data for several leading PSMA-targeted NIR probes. Direct comparison should be approached with caution, as experimental conditions can vary between studies.

ProbeTargeting LigandNIR FluorophoreBinding Affinity (IC50/Ki, nM)Quantum Yield (QY)Tumor-to-Background Ratio (TBR) / Tumor-to-Muscle Ratio (TMR)Optimal Imaging Time (In Vivo)
PSMA-1-IR800 PSMA-1 (Urea-based)IRDye 800CW1.53~0.053 (for IRDye 800CW)High (qualitative)4 hours post-injection
PSMA-1-Cy5.5 PSMA-1 (Urea-based)Cy5.52.07Not explicitly reported for conjugateHigh (qualitative)24 hours post-injection
OTL78 DUPAS0456Kd: 58.2Not explicitly reported for conjugate5:1 (TBR)24 hours preoperatively
IRDye700DX-PSMA-617 PSMA-617IRDye 700DXNot explicitly reported for conjugate~0.12 (unbound dye)~60:1 (TMR)24 hours post-injection

Signaling Pathways and Experimental Workflows

The effective application of these probes relies on the specific recognition of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells. The binding of the probe to PSMA facilitates the accumulation of the NIR fluorophore at the tumor site, enabling optical detection.

PSMA_Targeting_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NIR_Probe PSMA-Targeted NIR Probe PSMA PSMA Receptor NIR_Probe->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Signal NIR Fluorescence Signal Endosome->Signal Accumulation & Detection

Figure 1: Simplified signaling pathway of PSMA-targeted NIR probes.

The evaluation of these probes typically follows a standardized workflow, progressing from in vitro characterization to in vivo validation in animal models.

Experimental_Workflow Probe_Synthesis Probe Synthesis & Characterization In_Vitro In Vitro Evaluation (Binding Affinity, Specificity) Probe_Synthesis->In_Vitro In_Vivo In Vivo Imaging (Tumor Xenograft Models) In_Vitro->In_Vivo Biodistribution Ex Vivo Biodistribution & Histology In_Vivo->Biodistribution Data_Analysis Data Analysis & Quantification Biodistribution->Data_Analysis

Figure 2: General experimental workflow for PSMA NIR probe evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for key experiments based on published literature.

In Vitro Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity (IC50) of a non-radiolabeled or fluorescent probe by measuring its ability to compete with a radiolabeled ligand for binding to the PSMA receptor.

Materials:

  • PSMA-expressing cells (e.g., LNCaP or PC3-pip)

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Unlabeled test probe (e.g., this compound)

  • Binding buffer (e.g., Tris-HCl buffer with BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Cell lysis buffer (e.g., 1M NaOH)

  • Gamma counter

Procedure:

  • Cell Culture: Culture PSMA-expressing cells to near confluence in appropriate multi-well plates.

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test probe in binding buffer.

  • Competition Reaction:

    • To each well, add a constant concentration of the radiolabeled PSMA ligand.

    • Add increasing concentrations of the unlabeled test probe to compete for binding.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold wash buffer to remove unbound ligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test probe and determine the IC50 value using non-linear regression analysis.

In Vivo Fluorescence Imaging in Murine Models

This protocol outlines the procedure for evaluating the tumor-targeting ability and pharmacokinetics of a PSMA-targeted NIR probe in a xenograft mouse model.

Materials:

  • PSMA-targeted NIR probe

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous or orthotopic PSMA-positive tumors like PC3-pip)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy)

  • Saline or other appropriate vehicle for probe injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Probe Administration: Administer a defined dose of the PSMA-targeted NIR probe via tail vein injection.

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using the appropriate excitation and emission filters for the specific NIR fluorophore.

    • Acquire a white light image for anatomical reference.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a background tissue (e.g., muscle).

    • Quantify the fluorescence intensity in the ROIs.

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting efficacy and optimal imaging window.

Ex Vivo Biodistribution Study

This study is performed to quantify the distribution of the NIR probe in various organs and tissues after in vivo imaging.

Materials:

  • Mice from the in vivo imaging study

  • Surgical tools for dissection

  • Fluorescence imaging system for excised organs

  • Scale for weighing organs

Procedure:

  • Euthanasia and Dissection: At the final imaging time point, euthanize the mouse.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).

  • Ex Vivo Imaging: Arrange the excised organs in the fluorescence imaging system and acquire a fluorescence image.

  • Quantification:

    • Draw ROIs around each organ and the tumor in the ex vivo image.

    • Measure the average fluorescence intensity for each tissue.

    • Weigh each organ.

  • Data Analysis:

    • Calculate the fluorescence intensity per gram of tissue for each organ.

    • This provides a quantitative measure of the probe's biodistribution and clearance profile.

Psma-IN-1 Cross-Reactivity Profile: A Comparative Analysis with Key Cell Surface Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Psma-IN-1, a potent Prostate-Specific Membrane Antigen (PSMA) inhibitor, focusing on its cross-reactivity with other cell surface markers. Understanding the selectivity of PSMA-targeting agents is crucial for predicting potential off-target effects and ensuring the development of safer and more effective diagnostics and therapeutics for prostate cancer. Due to the limited availability of direct cross-reactivity studies for this compound, this guide utilizes data from a representative small-molecule PSMA inhibitor, PSMA-617, to provide insights into potential off-target interactions.

Introduction to this compound

This compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1][2] It exhibits a high binding affinity for PSMA, making it a valuable tool for research in prostate cancer, including for imaging purposes as a near-infrared (NIR) probe.[1][2] The selectivity of such inhibitors is a critical parameter, as off-target binding can lead to undesired side effects and misinterpretation of imaging results.

Binding Affinity of this compound

The potency of this compound is demonstrated by its low nanomolar inhibition constant (Ki) for PSMA.

CompoundTargetKᵢ (nM)
This compoundPSMA2.49

Table 1: Binding Affinity of this compound. This table summarizes the reported inhibition constant (Kᵢ) of this compound for its target, Prostate-Specific Membrane Antigen (PSMA).

Cross-Reactivity Analysis with Structurally Similar Proteins

While specific cross-reactivity data for this compound is not publicly available, studies on other small-molecule PSMA inhibitors, such as PSMA-617, have identified potential off-target interactions. One key study investigated the binding of a fluorescent derivative of PSMA-617 to proteins with high sequence similarity to PSMA: Glutamate (B1630785) Carboxypeptidase III (GCPIII), N-acetylated alpha-linked acidic dipeptidase like 1 (NAALADL-1), and Transferrin Receptor 1 (TfR1).[3]

Compound RepresentativeTest TargetBinding InteractionImplication for Off-Target Effects
Fluorescent derivative of Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617)Glutamate Carboxypeptidase III (GCPIII)Binding Observed Potential for off-target accumulation in tissues expressing GCPIII, such as salivary glands and kidneys.[3]
Fluorescent derivative of Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617)N-acetylated alpha-linked acidic dipeptidase like 1 (NAALADL-1)No Interaction ObservedLow likelihood of cross-reactivity.[3]
Fluorescent derivative of Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617)Transferrin Receptor 1 (TfR1)No Interaction ObservedLow likelihood of cross-reactivity.[3]

Table 2: Cross-Reactivity Profile of a Representative Small-Molecule PSMA Inhibitor. This table outlines the observed interactions between a fluorescent derivative of a widely studied PSMA inhibitor and proteins structurally related to PSMA.

Experimental Protocols

The following are the key experimental methodologies employed to assess the cross-reactivity of the representative PSMA inhibitor.

Sequence Homology Analysis

The protein sequence of PSMA was compared against the entire human proteome to identify proteins with the highest sequence similarity. This bioinformatic approach pinpointed GCPIII, NAALADL-1, and TfR1 as potential candidates for cross-reactivity.[3]

Fluorescence Polarization Assay

This in vitro assay was used to measure the binding affinity of the fluorescently labeled PSMA inhibitor to the purified extracellular domains of PSMA, GCPIII, NAALADL-1, and TfR1. The principle of this assay is that when the small, fluorescently labeled inhibitor binds to a larger protein, the tumbling rate of the complex slows down, resulting in an increase in the polarization of the emitted light. This change in polarization is directly proportional to the extent of binding.

Immunofluorescence Staining

To determine the expression and localization of the identified off-target protein, immunofluorescence staining was performed on human tissue sections. Commercially available antibodies specific for GCPIII were used to stain sections of human salivary glands and kidneys. The presence and distribution of fluorescence signal under a microscope confirmed the expression of GCPIII in these tissues, providing a biological basis for the observed off-target uptake of PSMA inhibitors.[3]

Visualizing On-Target and Off-Target Interactions

The following diagrams illustrate the conceptual framework of PSMA inhibitor binding and the workflow for assessing cross-reactivity.

PSMA Inhibitor Interaction Pathways PSMA_Inhibitor This compound PSMA PSMA (Prostate Cancer Cells) PSMA_Inhibitor->PSMA High Affinity Binding GCPIII GCPIII (Salivary Gland, Kidney) PSMA_Inhibitor->GCPIII Cross-Reactivity OnTarget Therapeutic/Diagnostic Efficacy PSMA->OnTarget OffTarget Potential Side Effects GCPIII->OffTarget

Caption: On-target vs. Off-target binding of a PSMA inhibitor.

Cross-Reactivity Assessment Workflow cluster_0 Bioinformatic Analysis cluster_1 In Vitro Binding Assays cluster_2 Tissue Expression Analysis cluster_3 Conclusion Bioinformatics Sequence Homology Search FP_Assay Fluorescence Polarization Bioinformatics->FP_Assay Identify Potential Off-Targets IF_Staining Immunofluorescence FP_Assay->IF_Staining Confirm Binding Conclusion Identify Off-Target Proteins IF_Staining->Conclusion Confirm Tissue Expression

Caption: Experimental workflow for identifying off-target interactions.

Conclusion

This compound is a high-affinity inhibitor of PSMA. While direct cross-reactivity studies for this specific compound are lacking, research on other small-molecule PSMA inhibitors highlights the importance of evaluating off-target binding. The identification of Glutamate Carboxypeptidase III as a protein responsible for the uptake of PSMA-targeted agents in salivary glands and kidneys is a significant finding that can guide the future development of more selective inhibitors.[3] Further studies are warranted to specifically characterize the cross-reactivity profile of this compound to fully assess its potential for clinical translation. This will enable a more complete understanding of its safety and efficacy profile.

References

Safety Operating Guide

Navigating the Safe Disposal of PSMA-IN-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of PSMA-IN-1, a compound relevant to researchers and scientists in the field of drug development. The disposal methodology is contingent on whether the compound is in its non-radioactive form or has been radiolabeled for specific experimental applications.

Disposal of Non-Radioactive this compound

Standard laboratory procedures for chemical waste should be followed for non-radioactive this compound. While Safety Data Sheets (SDS) for similar PSMA compounds indicate they are not classified as hazardous substances, prudent laboratory practice dictates treating all research chemicals with a high degree of caution.[1][2][3]

Experimental Protocol for Disposal of Non-Radioactive this compound:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2]

  • Waste Segregation: Dispose of this compound and any contaminated materials (e.g., pipette tips, vials) into a designated hazardous waste container. Do not mix with non-hazardous waste.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound".

  • Institutional Guidelines: Follow your institution's specific protocols for hazardous waste disposal. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using a suitable solvent (e.g., 70% ethanol) or a detergent solution.

Disposal of Radiolabeled this compound

The disposal of radiolabeled this compound, most commonly involving Lutetium-177 (¹⁷⁷Lu), requires stringent adherence to radiation safety protocols. The primary consideration is the potential presence of the long-lived isomeric impurity, Lutetium-177m (¹⁷⁷ᵐLu).[4]

ParameterLutetium-177 (¹⁷⁷Lu)Lutetium-177m (¹⁷⁷ᵐLu)
Half-life ~6.7 days~160.4 days
Primary Emissions Beta particles, Gamma raysBeta particles, Low-energy photons
Disposal Pathway Decay-in-Storage (if ¹⁷⁷ᵐLu is absent)Low-Level Radioactive Waste

Experimental Protocol for Disposal of Radiolabeled this compound:

  • Initial Assessment: Determine if the radiolabeled compound contains the long-lived isomer ¹⁷⁷ᵐLu. This information is crucial for selecting the correct disposal pathway.[4][5]

  • Waste Segregation: Collect all solid and liquid radioactive waste in designated, shielded containers.

  • Disposal Pathway Selection:

    • Without ¹⁷⁷ᵐLu (Decay-in-Storage):

      • Store the waste in a secure, shielded location for a minimum of 10 half-lives of ¹⁷⁷Lu (approximately 67 days).[4]

      • After the decay period, monitor the waste with a radiation survey meter to confirm that radioactivity has returned to background levels.[4]

      • Once at background, dispose of the waste as regular or biohazardous waste, depending on its nature. Remove or deface all radioactive material labels before final disposal.[4]

    • With ¹⁷⁷ᵐLu (Low-Level Radioactive Waste):

      • Due to the long half-life of ¹⁷⁷ᵐLu, decay-in-storage is not a viable option.[4]

      • The waste must be packaged, labeled, and disposed of as low-level radioactive waste in accordance with institutional and local regulations.[4]

      • Contact your institution's Radiation Safety Officer (RSO) or EHS department to coordinate the collection and disposal of this waste stream.[4]

  • Decontamination: All glassware and equipment that came into contact with the radiolabeled compound must be decontaminated using a suitable decontamination solution. Following decontamination, a radiation survey meter must be used to ensure all radioactive contamination has been removed before the equipment is returned to general use.[4]

Disposal Workflow for this compound

cluster_0 This compound Disposal Protocol start Start: Identify this compound Waste is_radioactive Is the waste radiolabeled? start->is_radioactive non_radioactive_disposal Follow Non-Radioactive Chemical Waste Protocol is_radioactive->non_radioactive_disposal No check_isomer Does it contain long-lived isomers (e.g., ¹⁷⁷ᵐLu)? is_radioactive->check_isomer Yes contact_ehs Contact EHS/RSO for pickup non_radioactive_disposal->contact_ehs decay_in_storage Decay-in-Storage (~67 days for ¹⁷⁷Lu) check_isomer->decay_in_storage No llrw_disposal Dispose as Low-Level Radioactive Waste (LLRW) check_isomer->llrw_disposal Yes monitor_radiation Monitor for background radiation levels decay_in_storage->monitor_radiation llrw_disposal->contact_ehs dispose_regular Dispose as regular or biohazardous waste monitor_radiation->dispose_regular At Background end End of Disposal dispose_regular->end contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Handling of Patient-Derived Waste in Clinical Research

For researchers involved in clinical studies with radiolabeled this compound, it is important to be aware of the procedures for handling patient-derived waste. Patients treated with therapies like ¹⁷⁷Lu-PSMA-617 will excrete radioactive material, primarily through urine.[6] While direct management of patient waste is typically outside the scope of a laboratory researcher's duties, understanding the principles is crucial for overall safety and compliance. Pragmatic approaches often involve instructing patients to contain the waste in sanitary bags for disposal in the standard household waste stream, a method shown to result in minimal exposure to sanitation workers.[6] In the event of a patient's death following treatment, specific protocols must be followed, including restricting access to the deceased's room until it has been decontaminated and surveyed by a radiation protection officer.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.